1-Penten-3-one, 1-(dimethylamino)-
Description
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Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(E)-1-(dimethylamino)pent-1-en-3-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+ |
InChI Key |
HPBKASIYSDDWNK-AATRIKPKSA-N |
Isomeric SMILES |
CCC(=O)/C=C/N(C)C |
Canonical SMILES |
CCC(=O)C=CN(C)C |
Origin of Product |
United States |
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-(Dimethylamino)pent-1-en-3-one
Executive Summary
In the landscape of modern organic synthesis and drug discovery, β-enaminones serve as indispensable, highly reactive building blocks. Specifically, 1-(dimethylamino)pent-1-en-3-one (CAS: 12637149) represents a prime example of a "push-pull" alkene system[1]. Characterized by an electron-donating amine conjugated to an electron-withdrawing carbonyl group, this molecule exhibits unique physicochemical properties that dictate its reactivity. As a Senior Application Scientist, I have structured this guide to elucidate the causality behind its physical properties, provide a self-validating protocol for its synthesis, and map its trajectory into complex heterocyclic architectures[2].
Physicochemical Properties & Structural Dynamics
The utility of 1-(dimethylamino)pent-1-en-3-one is fundamentally rooted in its physical and structural properties. The table below synthesizes its core quantitative data, explaining the practical implications of each metric for bench scientists and drug developers.
| Property | Value | Causality / Practical Implication |
| IUPAC Name | (E)-1-(dimethylamino)pent-1-en-3-one | The trans (E) configuration is thermodynamically favored due to steric hindrance minimization between the ethyl and dimethylamino groups[1]. |
| Molecular Formula | C₇H₁₃NO | - |
| Molecular Weight | 127.18 g/mol | Its low molecular weight ensures high atom economy when incorporated as a structural fragment in multi-step API synthesis[1]. |
| XLogP3 | 0.8 | This optimal lipophilicity ensures excellent solubility in standard organic solvents (DCM, EtOAc) while maintaining favorable drug-like properties[1]. |
| Topological Polar Surface Area | 20.3 Ų | A TPSA well below 90 Ų indicates excellent theoretical membrane permeability, making its derivatives highly suitable for CNS-targeted drug design[1]. |
| Hydrogen Bond Donors | 0 | The absence of H-bond donors increases the compound's volatility, allowing for purification via vacuum distillation[1]. |
| Hydrogen Bond Acceptors | 2 | The oxygen and nitrogen atoms serve as critical coordination sites for Lewis acid catalysis or hydrogen bonding in biological targets[1]. |
The "Push-Pull" Electronic System
The physical behavior of this enaminone is governed by its highly polarized π -system. The lone pair on the nitrogen atom delocalizes through the alkene into the carbonyl oxygen. This resonance creates a partial negative charge at the α -carbon and a partial positive charge at the β -carbon. Consequently, the β -carbon becomes highly susceptible to nucleophilic attack (e.g., by hydrazines or amidines), while the α -carbon remains reactive toward electrophiles[3].
Experimental Methodology: Synthesis & Validation
To ensure reproducibility and scientific integrity, the following protocol describes a self-validating system for the synthesis of 1-(dimethylamino)pent-1-en-3-one via the aminomethylenation of 2-butanone.
Step-by-Step Protocol
-
Rationale: The condensation of an aliphatic ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is thermodynamically driven. The continuous extrusion of methanol shifts the equilibrium toward the enaminone product.
-
Reaction Setup: Charge an oven-dried 100 mL round-bottom flask with 2-butanone (50 mmol, 1.0 equiv) and DMF-DMA (60 mmol, 1.2 equiv). Causality: A slight excess of DMF-DMA ensures complete consumption of the ketone, preventing difficult downstream separations.
-
Thermal Activation: Attach a reflux condenser and heat the neat mixture to 90–100 °C under an inert nitrogen atmosphere for 12–16 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the initial aminal formation and the subsequent elimination of methanol.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The enaminone product will appear as a highly UV-active spot (due to the extended conjugated system), whereas the starting 2-butanone is not strongly UV-active.
-
Workup & Purification: Cool the mixture to room temperature. Remove unreacted DMF-DMA and the methanol byproduct under reduced pressure using a rotary evaporator. Purify the resulting crude oil via vacuum distillation.
-
Structural Validation: Confirm the (E)-stereochemistry via ¹H NMR spectroscopy. The vinylic protons will display a characteristic trans-coupling constant ( J≈12−13 Hz), definitively proving the structural geometry[3].
Downstream Applications in Heterocyclic Synthesis
1-(Dimethylamino)pent-1-en-3-one is a highly versatile precursor for generating diverse heterocyclic libraries[2].
-
Pyrazoles: Reaction with hydrazine derivatives leads to nucleophilic attack at the β -carbon, followed by cyclization at the carbonyl center, yielding 1,5-disubstituted pyrazoles.
-
Pyridines: Condensation with active methylene compounds (like malononitrile) under basic conditions triggers a Michael addition followed by cyclization, producing highly substituted pyridine derivatives[3].
Experimental Workflow & Reactivity Diagram
The following diagram maps the synthetic generation of the enaminone and its divergent reactivity pathways.
Fig 1. Synthetic workflow and downstream heterocyclic applications of 1-(dimethylamino)pent-1-en-3-one.
References
- Title: 1-Penten-3-one, 1-(dimethylamino)
- Source: umich.
- Source: rsc.
Sources
In-Depth Structural Analysis of (E)-1-(Dimethylamino)pent-1-en-3-one: A Technical Guide for Researchers
This technical guide provides a comprehensive structural analysis of (E)-1-(dimethylamino)pent-1-en-3-one, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and theoretical underpinnings of this versatile enaminone. Our approach integrates experimental protocols with computational insights to offer a holistic understanding of its chemical behavior and structural nuances.
Introduction: The Significance of Enaminones
Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group and a carbonyl group linked by a carbon-carbon double bond. This structural motif imparts a unique reactivity profile, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, many of which are scaffolds for biologically active molecules.[1] The push-pull electronic nature of enaminones, arising from the electron-donating amino group and the electron-withdrawing carbonyl group, also leads to interesting photophysical properties, making them attractive for applications in materials science.
(E)-1-(dimethylamino)pent-1-en-3-one, with its simple aliphatic structure, serves as a fundamental model for understanding the chemistry of this class of compounds. Its structural analysis provides a blueprint for predicting the behavior of more complex analogues in various chemical transformations.
Synthesis of (E)-1-(dimethylamino)pent-1-en-3-one
The synthesis of β-enaminones is most commonly achieved through the condensation reaction of a β-dicarbonyl compound with a primary or secondary amine.[1][2][3] For the preparation of (E)-1-(dimethylamino)pent-1-en-3-one, the reaction of 2,4-pentanedione with dimethylamine is the most direct route. Various catalysts and reaction conditions have been reported to promote this transformation efficiently.[2][3]
Experimental Protocol: Ceric Ammonium Nitrate Catalyzed Synthesis
This protocol is adapted from a general method for the synthesis of β-enaminones catalyzed by ceric ammonium nitrate (CAN), which acts as a mild Lewis acid catalyst.[2]
Materials:
-
2,4-Pentanedione (acetylacetone)
-
Dimethylamine (40% aqueous solution or as a gas)
-
Ceric Ammonium Nitrate (CAN)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-pentanedione (1.0 eq) in ethanol, add ceric ammonium nitrate (0.05 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add dimethylamine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (E)-1-(dimethylamino)pent-1-en-3-one.
Causality of Experimental Choices:
-
Catalyst: Ceric ammonium nitrate is a cost-effective and environmentally benign Lewis acid that efficiently activates the carbonyl group of the diketone towards nucleophilic attack by the amine.[2]
-
Solvent: Ethanol is a suitable solvent that facilitates the dissolution of both the reactants and the catalyst.
-
Workup: The aqueous workup and extraction are necessary to remove the catalyst and any water-soluble byproducts.
-
Purification: Column chromatography ensures the isolation of the product in high purity, which is crucial for subsequent spectroscopic analysis and further reactions.
Caption: Synthetic workflow for (E)-1-(dimethylamino)pent-1-en-3-one.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For (E)-1-(dimethylamino)pent-1-en-3-one, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | =CH-N |
| ~5.1 | d | 1H | =CH-C=O |
| ~2.9 | s | 6H | N(CH₃)₂ |
| ~2.4 | q | 2H | -CH₂-CH₃ |
| ~1.1 | t | 3H | -CH₂-CH₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O |
| ~155 | =CH-N |
| ~95 | =CH-C=O |
| ~40 | N(CH₃)₂ |
| ~35 | -CH₂-CH₃ |
| ~8 | -CH₂-CH₃ |
Interpretation:
-
The downfield chemical shifts of the vinyl protons are indicative of the conjugated system. The large coupling constant between them would confirm the E-configuration.
-
The two distinct signals for the vinyl carbons in the ¹³C NMR spectrum confirm the presence of the double bond.
-
The chemical shifts of the N-methyl and ethyl groups are in the expected aliphatic regions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| ~2970-2850 | C-H stretch (aliphatic) |
| ~1640-1600 | C=O stretch (conjugated ketone) |
| ~1580-1540 | C=C stretch (conjugated) |
| ~1200-1000 | C-N stretch |
Interpretation:
-
The most significant feature in the IR spectrum is the position of the carbonyl stretch. Its frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the double bond and the electron-donating amino group, indicating a significant contribution from the resonance structure where the nitrogen lone pair is delocalized into the carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 127
-
Key Fragments:
-
m/z = 112 (Loss of -CH₃)
-
m/z = 98 (Loss of -C₂H₅)
-
m/z = 84 (McLafferty rearrangement, loss of propene)
-
m/z = 70
-
m/z = 44 ([C₂H₆N]⁺)
-
Interpretation:
-
The molecular ion peak at m/z 127 confirms the molecular formula C₇H₁₃NO.[4]
-
The fragmentation pattern would be characteristic of an enaminone, with initial cleavages occurring at the bonds alpha to the carbonyl group and the nitrogen atom. A prominent peak at m/z 44, corresponding to the dimethylaminomethyl cation, is expected.
X-ray Crystallography
While the crystal structure of (E)-1-(dimethylamino)pent-1-en-3-one is not available, the structure of the closely related compound, (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one, has been reported.[5] This structure provides valuable insights into the expected solid-state conformation.
Key Structural Features from the Analogue:
-
The molecule is nearly planar, which maximizes the π-conjugation of the enaminone system.
-
The bond lengths within the enaminone backbone (N-C=C-C=O) are intermediate between single and double bonds, confirming the delocalization of electron density.
-
The crystal packing is primarily governed by van der Waals interactions, with no significant intermolecular hydrogen bonding observed in the phenyl analogue.[5]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., acetone, ethanol, or a mixture of solvents).
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structural model is refined to best fit the experimental data.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Computational Structural Analysis
Computational chemistry offers a powerful complementary approach to experimental studies for understanding the structural and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.
Protocol for DFT Calculations:
-
Structure Optimization: The 3D structure of (E)-1-(dimethylamino)pent-1-en-3-one is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.
-
NMR Chemical Shift Prediction: NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and compared with experimental data.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transitions.
Predicted Insights from Computational Analysis:
-
Conformational Stability: DFT calculations can predict the most stable conformation of the molecule, which is expected to be the planar s-trans conformation to maximize conjugation and minimize steric hindrance.
-
Electronic Properties: The HOMO is expected to be localized on the enamine moiety (N and C=C), while the LUMO will be predominantly on the enone part (C=C and C=O). This distribution is consistent with the push-pull nature of the molecule.
-
Spectroscopic Correlation: Calculated IR frequencies and NMR chemical shifts should show good agreement with the experimental data, providing further validation of the assigned structure.
Applications in Drug Development and Organic Synthesis
The structural features of (E)-1-(dimethylamino)pent-1-en-3-one make it a versatile synthon. The electrophilic β-carbon and the nucleophilic α-carbon allow for a variety of reactions to form more complex molecules. Enaminones are key precursors for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals.[1] The ability to functionalize the enaminone core provides a platform for generating libraries of compounds for drug discovery screening.
Conclusion
The structural analysis of (E)-1-(dimethylamino)pent-1-en-3-one, through a combination of synthesis, spectroscopy, and computational modeling, reveals a planar, conjugated system with distinct electronic properties. This in-depth understanding of its structure and reactivity is crucial for its effective utilization as a building block in the development of novel pharmaceuticals and functional materials. The protocols and insights provided in this guide serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
-
Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate. Synlett, 2007(13), 2133-2142. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12637149, 1-Penten-3-one, 1-(dimethylamino)-. [Link]
-
Asghar, M. N., Khan, I. U., Arshad, M. N., & Rehman, J. (2009). (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3063. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12637149, 1-Penten-3-one, 1-(dimethylamino)-. [Link]
-
Wang, L., et al. (2015). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 20(8), 14894-14906. [Link]
-
SpectraBase. (E)-1-(DIMETHYLAMINO)-HEX-1-EN-3-ONE. [Link]
-
Al-Mulla, A. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(4), 323. [Link]
-
Gaudry, M., Jasor, Y., & Khac, T. B. (1979). REGIOSELECTIVE MANNICH CONDENSATION WITH DIMETHYL(METHYLENE)AMMONIUM TRIFLUOROACETATE: 1-(DIMETHYLAMINO)-4-METHYL-3-PENTANONE. Organic Syntheses, 59, 153. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Asghar, M. N., Khan, I. U., Arshad, M. N., & Rehman, J. (2009). (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3063. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate [organic-chemistry.org]
- 3. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Penten-3-one, 1-(dimethylamino)- | C7H13NO | CID 12637149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Elucidation and Spectral Profiling of 1-(Dimethylamino)-1-penten-3-one: A Comprehensive Analytical Guide
Executive Summary
In modern drug development and heterocyclic synthesis, enaminones serve as critical, highly reactive building blocks. 1-(Dimethylamino)-1-penten-3-one (CAS: 12637149) is a quintessential aliphatic enaminone utilized in the construction of pyrazoles, pyrimidines, and isoxazoles. As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. Here, we will dissect the causality behind the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral signatures of this compound. By understanding the underlying quantum mechanical and thermodynamic principles—specifically the "push-pull" electron delocalization—researchers can establish self-validating analytical workflows for structural confirmation.
Structural Dynamics & The "Push-Pull" Enaminone System
The spectral behavior of 1-(dimethylamino)-1-penten-3-one is entirely dictated by its highly conjugated π -system. The molecule features an electron-donating dimethylamino group conjugated through an alkene to an electron-withdrawing ethyl ketone.
This creates a "push-pull" resonance system :
Me2N¨−CH=CH−C(=O)Et⟷Me2N+=CH−CH−−C(=O)Et⟷Me2N+=CH−CH=C(−O−)EtKey Causalities Affecting Spectral Data:
-
Restricted Rotation: The resonance heavily populates the zwitterionic forms, imparting significant double-bond character to the C–N bond. This restricts rotation at room temperature, rendering the two N-methyl groups chemically non-equivalent .
-
Extreme Shielding/Deshielding: The alternating electron density drastically alters the local magnetic environments of the vinylic protons and carbons.
-
Bond Order Reduction: The C=O bond order is reduced, significantly lowering its vibrational stretching frequency .
Spectral Data Synthesis & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the vinylic protons (H-1 and H-2) exhibit a massive chemical shift disparity. H-1 (adjacent to the nitrogen) is highly deshielded due to the electron-withdrawing effect of the carbonyl transmitted through the double bond. Conversely, H-2 is highly shielded by the electron density donated by the nitrogen lone pair. The large coupling constant ( J≈12.5 Hz) definitively proves the (E)-configuration of the alkene.
Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400/100 MHz)
| Position | ¹H Shift (ppm) | Multiplicity ( J in Hz) | ¹³C Shift (ppm) | Assignment Causality / Structural Significance |
| 1 (=CH-N) | 7.50 | d (12.5) | 153.5 | Highly deshielded due to β -carbonyl resonance. Large J confirms (E)-isomer. |
| 2 (-CH=) | 5.05 | d (12.5) | 94.5 | Highly shielded by nitrogen lone pair electron donation. |
| 3 (C=O) | - | - | 198.0 | Carbonyl carbon; upfield shifted relative to isolated ketones (~210 ppm) due to conjugation. |
| 4 (CH₂) | 2.35 | q (7.5) | 33.1 | Aliphatic methylene, slightly deshielded by the adjacent carbonyl. |
| 5 (CH₃) | 1.10 | t (7.5) | 9.5 | Terminal methyl group of the ethyl chain. |
| N-CH₃ (a) | 3.05 | s | 44.5 | Deshielded methyl due to restricted C-N rotation (partial double bond character). |
| N-CH₃ (b) | 2.85 | s | 37.2 | Shielded methyl due to restricted C-N rotation. |
Infrared (IR) Spectroscopy
The IR spectrum of an enaminone is a direct readout of its resonance stabilization. A standard aliphatic ketone absorbs at ~1715 cm⁻¹. However, the push-pull system of 1-(dimethylamino)-1-penten-3-one reduces the C=O bond order, dropping the stretching frequency dramatically.
Table 2: ATR-FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Significance |
| ~2950 - 2850 | Medium | C-H stretch (sp³) | Represents the aliphatic ethyl and N-methyl groups. |
| ~1645 | Strong | C=O stretch | Lowered from ~1715 cm⁻¹ due to strong push-pull enamine conjugation. |
| ~1580 | Strong | C=C stretch | Conjugated alkene stretch, intensified by the highly polar nature of the enaminone. |
| ~1250 | Medium | C-N stretch | Elevated frequency due to the partial double-bond character of the C-N bond. |
Mass Spectrometry (EI-MS, 70 eV)
Electron Ionization (EI) mass spectrometry provides definitive proof of the molecular weight and connectivity. The conjugated nature of the molecule stabilizes the molecular ion ( M+∙ ), making it highly visible.
Table 3: EI-MS (70 eV) Fragmentation Pathways
| m/z | Relative Abundance | Fragment Identity | Causality / Pathway |
| 127 | High | [M]+∙ | Molecular ion (C₇H₁₃NO⁺•), stabilized by the extended conjugated system. |
| 112 | Low | [M−CH3]+ | Loss of a methyl radical from the dimethylamino group or the terminal ethyl chain. |
| 98 | Base Peak (100%) | [M−C2H5]+ | α -cleavage at the carbonyl, losing an ethyl radical to form a highly stable, conjugated acylium-like ion. |
| 44 | Medium | [C2H6N]+ | Direct cleavage of the dimethylamino group. |
Self-Validating Experimental Protocols
To ensure high-fidelity data acquisition, the following step-by-step methodologies must be strictly adhered to. These protocols are designed to prevent artifact generation.
Protocol A: NMR Sample Preparation & Acquisition
-
Solvent Purification: Use CDCl₃ that has been passed through a short plug of basic alumina.
-
Causality: Enaminones are highly susceptible to hydrolysis or protonation by trace DCl (often present in aged CDCl₃). Acidic impurities will catalyze the rotation of the C-N bond, causing the two N-methyl singlets to artificially coalesce into a single broad peak, destroying critical structural data.
-
-
Sample Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of the purified CDCl₃.
-
Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Verify the TMS peak at exactly 0.00 ppm before calibrating the integration.
-
Acquisition Parameters: Run the ¹H NMR at 298 K (room temperature). Do not heat the probe, as elevated temperatures will overcome the rotational barrier of the C-N bond.
Protocol B: ATR-FTIR Acquisition
-
Background Subtraction: Perform a background scan (air) immediately prior to sample analysis.
-
Causality: Atmospheric CO₂ and H₂O vapor fluctuate rapidly and can introduce noise in the 1600–1700 cm⁻¹ region, directly interfering with the critical C=O stretch.
-
-
Crystal Cleaning: Clean the diamond/ZnSe ATR crystal with hexanes, followed by isopropanol, and allow it to dry completely.
-
Causality: Residual polar solvents (like acetone or ethanol) will mask the enaminone carbonyl stretch.
-
-
Sample Application: Apply 1–2 mg of the neat sample directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.
Protocol C: GC-MS (EI) Analysis
-
Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade methanol.
-
Inlet Conditions: Set the GC inlet temperature to 250 °C with a split ratio of 50:1.
-
Causality: Enaminones are thermally stable enough for GC, but excessive concentration or low split ratios will cause column overloading and ion-molecule reactions in the source, leading to artificial [M+H]+ peaks at m/z 128 instead of the true M+∙ at m/z 127.
-
-
Ionization: Utilize a standard 70 eV electron beam to ensure fragmentation patterns align with standardized libraries.
Mechanistic Workflow Visualization
The following diagram maps the logical progression from raw sample preparation to final structural elucidation, highlighting the specific data points extracted from each analytical technique.
Analytical workflow for the structural validation of 1-(dimethylamino)-1-penten-3-one.
References
-
National Center for Biotechnology Information (PubChem). "1-Penten-3-one, 1-(dimethylamino)-; CID 12637149." PubChem Database. Available at:[Link]
-
Macháček, V., et al. "15N, 13C and 1H NMR study of azo coupling products from diazonium salts and enaminones." Magnetic Resonance in Chemistry, 38(4), 293-300. Available at:[Link]
-
Gilli, P., et al. "Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents." The Journal of Physical Chemistry B, 110(49), 24650-24657. Available at:[Link]
Reactivity of Enaminones in Organic Synthesis: A Technical Guide to Push-Pull Ethylene Dynamics and Heterocycle Construction
Executive Summary
In modern organic chemistry and drug development, the efficient construction of complex heterocyclic scaffolds relies heavily on versatile, polyfunctional building blocks. Enaminones—compounds containing an amino group linked through a carbon-carbon double bond to a carbonyl group ( N−C=C−C=O )—represent one of the most valuable classes of these synthons[1]. Acting as typical "push-pull" ethylenes, enaminones exhibit a unique ambident reactivity profile that allows them to function simultaneously as nucleophiles and electrophiles[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic reaction lists. Here, we will dissect the causality behind enaminone reactivity, explore transition-metal-controlled regioselectivity, and provide self-validating experimental protocols designed for immediate implementation in synthetic and medicinal chemistry laboratories.
Structural Dynamics: The Push-Pull Effect
The synthetic utility of enaminones is fundamentally driven by their highly polarized π -electron system. The amine moiety acts as an electron donor (the "push"), while the conjugated carbonyl group acts as an electron acceptor (the "pull")[3]. This extensive π -delocalization creates a highly stable yet selectively reactive framework.
Because of this electronic distribution, enaminones possess two distinct electrophilic centers and two distinct nucleophilic centers[2]. Understanding the hard-soft acid-base (HSAB) nature of these centers is critical for predicting regioselectivity during the rational design of heterocycles.
Fig 1. Ambident reactivity map of enaminones highlighting push-pull dynamics.
Mechanistic Pathways & Regioselectivity
The dual nature of enaminones allows them to undergo both 1,2- and 1,4-additions, making them ideal precursors for annulation reactions to form pyrazoles, isoxazoles, pyrimidines, and quinolines[4][5].
When designing a synthetic route, the choice of reagent dictates which center is attacked. For instance, binucleophiles like hydrazines or hydroxylamines will typically attack the highly electrophilic C-1 and C-3 positions, leading to rapid cyclization. Conversely, electrophilic halogenation or arylation will occur at the electron-rich C-2 position[1].
Table 1: Regioselective Reactivity Profile of Enaminones
| Reaction Site | Electronic Nature | Typical Reagents | Resulting Scaffold / Transformation |
| C-1 (Carbonyl) | Hard Electrophile | Hydrazines, Hydroxylamines | Pyrazoles, Isoxazoles[4] |
| C-2 ( α -Carbon) | Soft Nucleophile | Halogens, Aryl diazonium salts | α -Functionalized enaminones[1] |
| C-3 ( β -Carbon) | Soft Electrophile | Primary/Secondary Amines | Transamination products |
| N (Amine) | Hard Nucleophile | Acyl chlorides, Sulfonyl chlorides | N-Acylated/Sulfonylated enaminones |
Advanced Synthetic Applications: Metal-Controlled Cycloadditions
Recent advancements in enaminone chemistry have shifted toward highly tunable, catalytic processes. A prime example is the synthesis of isomeric isoxazoles via the reaction of enaminones with α -diazo compounds and tert-butyl nitrite (TBN).
By simply altering the transition metal catalyst, researchers can completely invert the regioselectivity of the cycloaddition[6].
-
Cu(II) Catalysis: Promotes a single-electron transfer (SET) event. The copper-carbene intermediate facilitates the in situ generation of a nitrile oxide dipole, driving a normal [3+2] cycloaddition.
-
Ag(I) Catalysis: Alters the coordination geometry and electronic pathway, favoring a divergent carbene insertion mechanism that yields the alternate isoxazole isomer[6].
Fig 2. Metal-controlled divergent synthesis of isomeric isoxazoles from enaminones.
Standardized Experimental Protocols
To ensure reproducibility and high fidelity in your syntheses, the following protocols have been engineered as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Synthesis of N,N-Dimethyl Enaminones via DMF-DMA Condensation
-
Objective: To synthesize stable β -(dimethylamino)enones from active methylene compounds[4].
-
Causality & Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is utilized because it acts simultaneously as an electrophilic formylating agent and a dimethylamine donor. The reaction is driven to completion by the thermal elimination of methanol, avoiding the need for harsh acidic or basic catalysts that could degrade sensitive substrates.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 10.0 mmol of the active methylene compound (e.g., 1,3-cyclohexanedione) in 15 mL of anhydrous toluene. Note: Toluene is chosen to allow for the azeotropic removal of methanol. Solvent-free conditions under microwave irradiation can also be employed for greener synthesis.
-
Reagent Addition: Add 12.0 mmol (1.2 equivalents) of DMF-DMA dropwise at room temperature under a nitrogen atmosphere. The slight excess compensates for any evaporative loss during heating.
-
Reflux: Attach a reflux condenser and heat the mixture to 90–110 °C for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1).
-
Isolation: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA.
-
Purification: Recrystallize the crude solid from ethanol or subject it to silica gel flash chromatography to yield the pure N,N-dimethyl enaminone.
Protocol B: Tunable Synthesis of Isomeric Isoxazoles via Metal-Controlled Cycloaddition
-
Objective: To selectively synthesize isomeric isoxazoles from enaminones and α -diazo compounds using transition metal catalysts[6].
-
Causality & Rationale: The regioselectivity of the cycloaddition is entirely dictated by the metal catalyst. TBN acts as a nitrosating agent. Copper(II) facilitates a single-electron transfer (SET) process to form a nitrile oxide dipole, leading to a standard [3+2] cycloaddition. Conversely, Silver(I) alters the reaction pathway, likely through a distinct metal-carbene insertion mechanism[6].
Step-by-Step Procedure:
-
Setup: In a 10 mL Schlenk tube, combine the enaminone (0.2 mmol) and the α -diazo compound (0.3 mmol).
-
Catalyst Selection:
-
Additive & Solvent: Add tert-butyl nitrite (TBN, 0.4 mmol) as the nitrosating agent, followed by 2.0 mL of anhydrous 1,2-dichloroethane (DCE).
-
Reaction Execution: Seal the tube and stir the mixture at 80 °C for 12 hours. The elevated temperature is critical for overcoming the activation barrier of the metal-carbene formation.
-
Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4 .
-
Purification: Filter, concentrate in vacuo, and purify via column chromatography to isolate the target isoxazole isomer.
References
-
Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones | Chemical Reviews ACS Publications[Link]
-
Recent Advances in Synthesis and Reactions of β -Amino- α , β -Enones (Enaminones) Bentham Science[Link]
-
RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES Heterocycles (CLOCKSS)[Link]
-
Tunable Key [3 + 2] and [2 + 1] Cycloaddition of Enaminones and α -Diazo Compounds for the Synthesis of Isomeric Isoxazoles: Metal-Controlled Selectivity | Organic Letters ACS Publications[Link]
-
An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions Arabian Journal of Chemistry[Link]
-
Recent Developments in the Chemistry of Enaminones Tetrahedron / ResearchGate[Link]
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A Comprehensive Technical Guide to (E)-1-(Dimethylamino)pent-1-en-3-one: Synthesis, Properties, and Applications in Drug Development
Introduction
(E)-1-(Dimethylamino)pent-1-en-3-one is a versatile organic compound belonging to the class of enaminones. These molecules are characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, making enaminones valuable intermediates in organic synthesis. Their ability to act as both nucleophiles and electrophiles allows for the construction of complex molecular architectures, particularly heterocyclic systems, which are prevalent in many pharmaceutical agents. This guide provides an in-depth analysis of the nomenclature, physicochemical properties, synthesis, and applications of (E)-1-(dimethylamino)pent-1-en-3-one, with a particular focus on its role as a key building block in the synthesis of the analgesic drug, Tapentadol.
Nomenclature and Synonyms
The systematic naming of organic compounds is crucial for unambiguous communication in scientific literature. The IUPAC (International Union of Pure and Applied Chemistry) name for the compound of interest is (E)-1-(dimethylamino)pent-1-en-3-one . The "(E)" designation specifies the stereochemistry of the substituents around the carbon-carbon double bond, indicating that the higher priority groups are on opposite sides.
| Identifier Type | Value |
| IUPAC Name | (E)-1-(dimethylamino)pent-1-en-3-one |
| Synonym | 1-Penten-3-one, 1-(dimethylamino)- |
| PubChem CID | 12637149 |
| SCHEMBL ID | SCHEMBL4095396 |
| AKOS ID | AKOS040891298 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem |
| Molecular Weight | 127.18 g/mol | PubChem |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not explicitly available | |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
| SMILES | CCC(=O)/C=C/N(C)C | PubChem |
| InChIKey | HPBKASIYSDDWNK-AATRIKPKSA-N | PubChem |
Synthesis of (E)-1-(Dimethylamino)pent-1-en-3-one
The most common and efficient method for the synthesis of β-amino ketones and their enaminone derivatives is the Mannich reaction.[1][2][3][4] This three-component condensation reaction involves an enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine.[4]
Reaction Principle: The Mannich Reaction
The Mannich reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile. The enol or enolate of the ketone subsequently attacks the iminium ion, leading to the formation of the β-amino carbonyl compound, known as a Mannich base.[5]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of a β-aminoketone, which can be adapted for the synthesis of (E)-1-(dimethylamino)pent-1-en-3-one. This protocol is based on established methods for similar compounds.[6][7]
Materials:
-
3-Pentanone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Acetone
-
Sodium Hydroxide (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-pentanone (1.0 equivalent), dimethylamine hydrochloride (1.0 equivalent), and paraformaldehyde (1.2 equivalents) in 95% ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. A precipitate of the hydrochloride salt of the Mannich base may form. This can be isolated by filtration. To obtain the free base, the reaction mixture (or the isolated salt) is treated with a base, such as sodium hydroxide solution, to neutralize the acid and deprotonate the amine.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as diethyl ether.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Causality Behind Experimental Choices:
-
Acid Catalysis: The acidic conditions facilitate the formation of the electrophilic iminium ion from dimethylamine and formaldehyde, which is the key reactive species.[5]
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the reaction to proceed to completion in a reasonable timeframe.
-
Workup with Base: The addition of a base is necessary to deprotonate the amine and isolate the free Mannich base from its hydrochloride salt.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of (E)-1-(dimethylamino)pent-1-en-3-one via the Mannich reaction.
Applications in Drug Development
Enaminones are recognized as important pharmacophores and versatile building blocks in medicinal chemistry.[8][9] Their structural features allow them to interact with various biological targets, and they serve as precursors for the synthesis of a wide range of heterocyclic compounds with diverse pharmacological activities.
Role as a Key Intermediate in Tapentadol Synthesis
A significant application of a closely related compound, (S)-1-(dimethylamino)-2-methylpentan-3-one, is in the synthesis of Tapentadol .[10][11][12][13][14][15][16][17][18] Tapentadol is a centrally acting analgesic with a dual mechanism of action, acting as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.
The synthesis of Tapentadol often involves a Grignard reaction between an organometallic reagent derived from 3-bromoanisole and a chiral β-amino ketone intermediate.[11][13][18] The enaminone, (E)-1-(dimethylamino)pent-1-en-3-one, can be considered a precursor or a closely related analogue to the key ketone intermediate used in some synthetic routes. The general principle involves the nucleophilic addition to the carbonyl group of the β-amino ketone.
Diagram of the Role in Tapentadol Synthesis
Caption: Role of a β-amino ketone, a close analog of the topic compound, in the synthesis of Tapentadol.
Safety and Handling
Potential Hazards:
-
Skin and Eye Irritation: Similar to other amines and ketones, this compound may cause skin and eye irritation upon contact.[20]
-
Inhalation: Vapors or mists may be irritating to the respiratory tract.
-
Ingestion: May be harmful if swallowed.
Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and give water to drink. Get medical attention.
Conclusion
(E)-1-(Dimethylamino)pent-1-en-3-one is a valuable and versatile enaminone with significant potential in organic synthesis and drug development. Its synthesis via the Mannich reaction is a well-established and efficient method. The unique reactivity of this compound makes it a useful building block for the construction of more complex molecules, as exemplified by its relationship to key intermediates in the synthesis of the analgesic drug Tapentadol. As with all research chemicals, proper safety precautions must be observed during its handling and use. This guide provides a comprehensive overview for researchers and scientists working with this important synthetic intermediate.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12637149, 1-Penten-3-one, 1-(dimethylamino)-". [Link].
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Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26085-26115. [Link]
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Gaudry, M., Jasor, Y., & Khac, T. B. (1979). Regioselective Mannich Condensation with Dimethyl(methylene)ammonium Trifluoroacetate: 1-(Dimethylamino)-4-methyl-3-pentanone. Organic Syntheses, 59, 153. [Link]
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Arghar, M. N., Khan, I. U., Arshad, M. N., & Rehman, J. (2009). (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3063. [Link]
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- Amaye, I. J., Haywood, R. D., Mandzo, E. M., Wirick, J. J., & Jackson-Ayotunde, P. L. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984.
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- Google Patents. (2013). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
- Google Patents. (2016).
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da Silva, A. C. G., et al. (2018). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Molecules, 23(10), 2476. [Link]
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Chemistry Steps. (2021, December 1). Mannich Reaction. [Link]
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An In-depth Technical Guide to 1-(Dimethylamino)pent-1-en-3-one (CAS 6137-82-2): Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(Dimethylamino)pent-1-en-3-one (CAS No. 6137-82-2), a versatile vinylogous amide and key synthetic intermediate. While specific experimental data for this exact compound is limited in published literature, this document consolidates information on its physicochemical properties, proposes a robust synthetic methodology based on established chemical precedent, and explores its expected reactivity and broad utility in modern organic synthesis. The guide is intended for researchers, scientists, and drug development professionals who can leverage the unique bifunctional nature of this building block for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal chemistry.
Introduction and Molecular Overview
1-(Dimethylamino)pent-1-en-3-one, with the CAS registration number 6137-82-2, belongs to the class of compounds known as enaminones or β-enamino ketones. These structures are characterized by an amine substituent conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement results in a polarized π-system, making the molecule electron-rich and conferring upon it a unique and versatile reactivity profile.
The IUPAC name for this compound is (E)-1-(dimethylamino)pent-1-en-3-one, indicating a specific stereochemistry about the double bond.[1] The molecule acts as a masked 1,3-dielectrophile and is a valuable precursor for a wide array of chemical transformations. Its utility is particularly pronounced in the synthesis of heterocyclic systems, which form the core of many pharmaceutical agents. The dimethylamino group serves as an excellent leaving group upon nucleophilic attack at the β-position, while the carbonyl group provides a handle for classical condensation and addition reactions.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for 1-(Dimethylamino)pent-1-en-3-one, computed by PubChem, is presented below.[1] It is important to note that experimentally derived spectroscopic data is not widely available in peer-reviewed literature or major spectral databases. The information provided in this section is based on computational models and data for analogous structures.
| Property | Value | Source |
| CAS Number | 6137-82-2 | - |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.18 g/mol | [1] |
| IUPAC Name | (E)-1-(dimethylamino)pent-1-en-3-one | [1] |
| Canonical SMILES | CCC(=O)/C=C/N(C)C | [1] |
| InChI Key | HPBKASIYSDDWNK-AATRIKPKSA-N | [1] |
| Computed XLogP3 | 0.8 | [1] |
-
¹H NMR: Resonances for the N-methyl protons (singlet, ~2.9-3.2 ppm), vinylic protons (doublets, ~5.0-5.5 ppm and ~7.0-7.5 ppm with coupling constant indicative of E-geometry), and the ethyl group protons (quartet and triplet, ~2.5 ppm and ~1.1 ppm respectively).
-
¹³C NMR: Signals for the carbonyl carbon (~195-200 ppm), vinylic carbons (~95-100 ppm and ~150-155 ppm), N-methyl carbons (~40-45 ppm), and the ethyl group carbons.
-
IR Spectroscopy: Strong absorption bands corresponding to the C=O stretch (conjugated ketone, ~1640-1660 cm⁻¹) and the C=C stretch (~1580-1620 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak (M⁺) at m/z = 127, with fragmentation patterns corresponding to the loss of the ethyl group or cleavage of the enaminone system.
Synthesis and Mechanistic Considerations
The most common and efficient method for the synthesis of β-enamino ketones is the condensation of a ketone with a dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via an initial addition of the enolate of the ketone to the electrophilic carbon of the acetal, followed by elimination of two equivalents of methanol.
Proposed Synthetic Workflow
The synthesis of 1-(Dimethylamino)pent-1-en-3-one can be logically achieved by the reaction of 3-pentanone with DMF-DMA.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Causality and Self-Validation: This protocol is designed based on well-established procedures for enaminone synthesis. The choice of an inert, higher-boiling solvent like toluene facilitates the removal of the methanol byproduct, driving the equilibrium towards the product. The purification by vacuum distillation is standard for liquid products of this volatility and ensures high purity, which can be validated by spectroscopic methods as outlined in Section 2.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-pentanone (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq), and toluene (100 mL).
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of methanol in the Dean-Stark trap. Continue refluxing until no more methanol is collected (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil is purified by vacuum distillation to afford 1-(Dimethylamino)pent-1-en-3-one as a pale yellow to brown liquid. The purity should be assessed by Gas Chromatography (GC) and the structure confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Reactivity and Synthetic Utility
The core value of 1-(Dimethylamino)pent-1-en-3-one in synthetic chemistry lies in its predictable and versatile reactivity, primarily as a Michael acceptor and a precursor to heterocyclic systems.
Michael Addition and Annulation Reactions
The β-carbon of the enaminone system is highly electrophilic due to conjugation with the carbonyl group. This makes it an excellent Michael acceptor for a wide range of nucleophiles. Upon addition, the dimethylamino group can be eliminated, effectively making the enaminone a synthetic equivalent of an α,β-unsaturated ketone.
Caption: General reactivity as a Michael acceptor.
Synthesis of Heterocycles
A primary application for enaminones is in the construction of heterocyclic rings, particularly pyrimidines, pyrazoles, and pyridines. The 1,3-dicarbonyl-like nature of the enaminone allows it to react with binucleophiles in condensation/annulation reactions.
Example: Pyrimidine Synthesis
Pyrimidines are fundamental components of nucleic acids and are prevalent in many pharmaceuticals. 1-(Dimethylamino)pent-1-en-3-one can serve as the three-carbon (C-C-C) fragment that reacts with a N-C-N fragment like guanidine or urea to form a substituted pyrimidine ring.[2]
Caption: Workflow for pyrimidine synthesis.
This type of transformation is invaluable in drug discovery for generating libraries of substituted heterocycles for biological screening. The specific substitution pattern on the resulting pyrimidine is directly controlled by the structure of the starting enaminone.
Applications in Medicinal Chemistry and Drug Development
While direct applications of CAS 6137-82-2 are not explicitly documented in major medicinal chemistry journals, closely related β-amino ketones are crucial intermediates in the synthesis of important pharmaceuticals. For example, a chiral analog, (S)-(+)-1-(dimethylamino)-2-methylpentan-3-one, is a key intermediate in the synthesis of Tapentadol, a potent analgesic.[2] This highlights the industrial and pharmaceutical relevance of this class of compounds.
The utility of 1-(Dimethylamino)pent-1-en-3-one in a drug development context would be as a versatile starting material for generating novel compounds. Its ability to participate in multicomponent reactions and form diverse heterocyclic scaffolds makes it an ideal building block for creating libraries of potential drug candidates.
Safety, Handling, and Storage
-
General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Health Hazards: Enaminones and related α,β-unsaturated ketones can be irritating to the skin, eyes, and respiratory tract. Ingestion may be harmful. Assume the compound is toxic and handle with care.
-
Fire Hazards: The compound is expected to be a combustible liquid. Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
1-(Dimethylamino)pent-1-en-3-one is a valuable and versatile synthetic intermediate with significant potential for the construction of complex molecules. Its predictable reactivity as a Michael acceptor and its utility in the synthesis of a wide range of heterocycles make it a powerful tool for organic and medicinal chemists. While specific literature on this exact compound is sparse, the well-understood chemistry of the enaminone functional group allows for the confident design of synthetic routes and applications. This guide provides a solid foundation for researchers looking to exploit the unique properties of this powerful building block in their synthetic endeavors.
References
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-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). 1-Dimethylamino-but-1-en-3-one, 98%.
- Simson Pharma Limited. (n.d.). 1-(dimethylamino)pentan-3-one.
- Manchester Organics. (n.d.). 1-(Dimethylamino)-2-methyl-pentan-3-one.
- Fisher Scientific. (n.d.). 1-Dimethylamino-but-1-en-3-one, 98%.
-
National Center for Biotechnology Information. (n.d.). 1-Penten-3-one, 1-(dimethylamino)-. PubChem Compound Database. Retrieved from [Link]
- Fisher Scientific. (2010, November 26). SAFETY DATA SHEET: Methyl propyl ketone.
- The Royal Society of Chemistry. (2012). All reagents were commercial grade materials and were used without further purification. [Supporting Information]. Retrieved from The Royal Society of Chemistry website.
- Movassaghi, M., & Hill, M. D. (2021, October 1). Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N, N-Dimethylaminoethanol as One Carbon Donor. Journal of Organic Chemistry.
- Tolba, M. S., et al. (2021, August 16).
- Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- TCI Chemicals. (2025, August 22). SAFETY DATA SHEET: 2-Butanone Oxime.
- BLDpharm. (n.d.). (S)-1-(Dimethylamino)-2-methylpentan-3-one.
- FUJIFILM Wako Chemicals. (2025, April 17). SAFETY DATA SHEET: 4-Hydroxy-4-methyl-2-pentanone.
- Asghar, M. N., et al. (2009). (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. Acta Crystallographica Section E: Structure Reports Online, E65, o3063.
- University of Bristol. (2010, October). Heptan-2-one - Molecule of the Month.
- ECHEMI. (n.d.). 4-METHYL-2-HEPTANONE SDS, 6137-06-0 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)pent-3-en-2-one.
- National Institute of Standards and Technology. (n.d.). 2-Heptanone, 4-methyl-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 6-METHYL-2-HEPTANONE(928-68-7) 1H NMR spectrum.
- Wiley. (n.d.). 2-Methyl-4-heptanone. SpectraBase.
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Application Notes and Protocols for 1-(Dimethylamino)-1-penten-3-one as a Modulated Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of Enaminones in Michael Additions
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains a cornerstone of synthetic chemistry for its efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Within the diverse landscape of Michael acceptors, enaminones such as 1-(dimethylamino)-1-penten-3-one represent a unique and tunable class of substrates.
Structurally, 1-(dimethylamino)-1-penten-3-one is an α,β-unsaturated ketone, a classic Michael acceptor. However, the presence of an electron-donating dimethylamino group at the α-position introduces a nuanced reactivity profile. This "push-pull" electronic system modulates the electrophilicity of the β-carbon. While the carbonyl group withdraws electron density, the amino group donates it through resonance, making the β-carbon less electrophilic than in a simple enone. This tempered reactivity can be highly advantageous, often leading to more controlled reactions and reduced side products compared to highly reactive acceptors like acrylates.[3][4]
These application notes provide a detailed guide to leveraging the unique properties of 1-(dimethylamino)-1-penten-3-one as a Michael acceptor in various synthetic contexts, with a focus on protocols relevant to pharmaceutical and materials science research.
Mechanistic Overview: The Modulated Michael Addition
The reaction proceeds via the classical Michael addition mechanism, initiated by the attack of a nucleophile on the electrophilic β-carbon of the enaminone. The key distinction lies in the influence of the α-amino substituent.
Caption: General mechanism of Michael addition to an enaminone.
The reaction forms a resonance-stabilized enolate intermediate, which is subsequently protonated (typically during aqueous workup) to yield the final 1,5-adduct. The choice of nucleophile, solvent, and catalyst can be tailored to achieve desired outcomes.
Synthesis of 1-(Dimethylamino)-1-penten-3-one
The substrate can be reliably synthesized via a Mannich-type reaction between 2-pentanone, dimethylamine, and an formaldehyde equivalent. A common procedure involves reacting 4-phenyl-3-butene-2-one with paraformaldehyde and dimethylamine hydrochloride.[5] A more direct, analogous synthesis from pentan-3-one follows a similar principle.
Caption: Synthetic workflow for 1-(dimethylamino)-1-penten-3-one.
This procedure is analogous to the well-documented synthesis of 1-diethylamino-3-butanone from acetone.[6] The key is the in-situ formation of the Eschenmoser's salt-like intermediate which then reacts with the enol or enolate of pentan-3-one.
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-(Dimethylamino)-1-penten-3-one and its precursors are potentially irritating. Thiols are malodorous and toxic.
Application Note 1: Thiol-Michael Addition
The addition of thiols to Michael acceptors is a cornerstone of covalent drug design and bioconjugation chemistry.[3] The reaction with 1-(dimethylamino)-1-penten-3-one proceeds under mild conditions to form stable thioether adducts, which are valuable intermediates.
Experimental Protocol: Catalyst-Free Thiol-Michael Addition
This protocol describes the addition of a generic thiol to the enaminone.
-
Materials:
-
1-(Dimethylamino)-1-penten-3-one (1.0 mmol, 1.0 equiv.)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 mmol, 1.1 equiv.)
-
Solvent (e.g., Acetonitrile, Dichloromethane, or Ethanol) (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve 1-(dimethylamino)-1-penten-3-one (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask.
-
Add the thiol (1.1 mmol) to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-thio-aminoketone.
-
Quantitative Data for Analogous Thiol-Michael Additions
| Entry | Michael Acceptor | Thiol Nucleophile | Conditions | Yield (%) |
| 1 | α,β-Unsaturated Ketone | Benzyl thiol | Catalyst-free, RT, 4h | >90 |
| 2 | α,β-Unsaturated Ketone | 1-Dodecanethiol | Catalyst-free, RT, 4h | >90 |
Table adapted from analogous reactions with ynones, which show similar reactivity patterns.[7]
Application Note 2: Aza-Michael Addition
The aza-Michael addition provides a direct route to β-amino ketones, which are prevalent motifs in pharmaceuticals and natural products.[8] The reaction of amines with 1-(dimethylamino)-1-penten-3-one can often proceed without a catalyst, reflecting the inherent nucleophilicity of the amine.
Experimental Protocol: Base-Catalyzed Aza-Michael Addition
This protocol is a general method for the addition of secondary amines.
-
Materials:
-
1-(Dimethylamino)-1-penten-3-one (1.0 mmol, 1.0 equiv.)
-
Amine (e.g., piperidine, morpholine) (1.2 mmol, 1.2 equiv.)
-
Solvent (e.g., Methanol or Acetonitrile) (5 mL)
-
Optional: Base catalyst (e.g., Triethylamine, 10 mol%)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(dimethylamino)-1-penten-3-one (1.0 mmol) in the solvent (5 mL).
-
Add the amine (1.2 mmol) to the solution. For less reactive amines, add the base catalyst.
-
Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) if necessary.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, often with 1% triethylamine to prevent streaking) to afford the desired β-amino adduct.
-
Application Note 3: Carbon-Michael Addition
The formation of new C-C bonds via Michael addition is fundamental to building molecular complexity. Soft carbon nucleophiles, such as those derived from malonates or β-ketoesters, are ideal for this transformation.[9][10]
Experimental Protocol: Base-Mediated Addition of Diethyl Malonate
This protocol details the addition of a classic soft carbon nucleophile.
-
Materials:
-
Sodium ethoxide (1.1 mmol, 1.1 equiv.)
-
Anhydrous Ethanol (10 mL)
-
Diethyl malonate (1.2 mmol, 1.2 equiv.)
-
1-(Dimethylamino)-1-penten-3-one (1.0 mmol, 1.0 equiv.)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (5 mL) and sodium ethoxide (1.1 mmol). Stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl malonate (1.2 mmol) dropwise. Stir for 20 minutes at 0 °C to generate the enolate.
-
Add a solution of 1-(dimethylamino)-1-penten-3-one (1.0 mmol) in anhydrous ethanol (5 mL) to the enolate mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Applications in Drug Discovery and Development
The adducts derived from 1-(dimethylamino)-1-penten-3-one are versatile intermediates with significant potential in medicinal chemistry.
Covalent Modifiers
The α,β-unsaturated ketone motif is a well-known "warhead" for targeted covalent inhibitors.[3] By reacting with nucleophilic residues like cysteine or lysine in a protein's binding site, these compounds can achieve potent and durable inhibition. The modulated reactivity of this specific enaminone could be exploited to improve selectivity and reduce off-target effects, a critical consideration in modern drug design.[11]
Scaffolds for Complex Molecules
The Michael adducts, containing both amino and carbonyl functionalities at a 1,5-relationship, are primed for subsequent cyclization reactions. This enables rapid access to a variety of heterocyclic scaffolds, such as piperidines and other nitrogen-containing ring systems, which are privileged structures in many therapeutic areas.
Importance of Early DMPK Profiling
When considering Michael acceptors for in-vivo applications, early assessment of their drug metabolism and pharmacokinetic (DMPK) properties is crucial.[12] The potential for non-specific reaction with biological nucleophiles like glutathione must be carefully evaluated.[3] Integrating DMPK studies early helps to de-risk development by identifying potential liabilities and guiding the optimization of compounds for better safety and efficacy profiles.[12]
References
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The Stork Enamine Reaction. (2024). Chemistry LibreTexts. Available from: [Link]
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Cunha, S., et al. (2002). The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide. Journal of the Brazilian Chemical Society. Available from: [Link]
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Gaudry, M., Jasor, Y., & Khac, T. B. (1979). 1-(Dimethylamino)-4-methyl-3-pentanone. Organic Syntheses. Available from: [Link]
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Cunha, S., et al. (2002). The Michael Reaction of Enaminones with N-(p-tolyl)-maleimide: Synthesis and Structural Analysis of Succinimide-enaminones. SciELO. Available from: [Link]
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Michael addition reaction. (2023). Wikipedia. Available from: [Link]
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Michael Addition. (n.d.). Organic Chemistry Portal. Available from: [Link]
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Abo-Mansour, E., et al. (2021). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Molecules. Available from: [Link]
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Li, Z., et al. (2018). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. Royal Society of Chemistry. Available from: [Link]
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1-(Dimethylamino)pentan-3-one. (n.d.). PubChem. Available from: [Link]
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Synthesis of 5-dimethylamino-1-phenyl-1-penten-3-one. (n.d.). PrepChem.com. Available from: [Link]
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available from: [Link]
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Valiyev, F. A., et al. (2010). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. Available from: [Link]
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Asghar, M. N., et al. (2009). (1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. ResearchGate. Available from: [Link]
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Mayr's Database Of Reactivity Parameters: Nucleophiles. (n.d.). . Available from: [Link]
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Wilds, A. L., Nowak, R. M., & McCaleb, K. E. (1957). 1-Diethylamino-3-butanone. Organic Syntheses. Available from: [Link]
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1-Penten-3-one, 1-(dimethylamino)-. (n.d.). PubChem. Available from: [Link]
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McKinnon, T. A., et al. (2024). Structure-reactivity based control of radical-mediated degradation in thiol-Michael hydrogels. Journal of Materials Chemistry B. Available from: [Link]
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Barbero, A., et al. (2000). Reactions of phenyldimethylsilyllithium with β-N,N-dimethylaminoenones: A convenient synthesis of β-dimethyl(phenyl)silylacrylic acid and its derivatives. Canadian Journal of Chemistry. Available from: [Link]
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Liu, K., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Available from: [Link]
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Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. (2025). BioIVT. Available from: [Link]
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Drug Farm Announces US FDA Orphan Drug Designation for DF-003 for the Treatment of ROSAH Syndrome. (2026). Drug Farm. Available from: [Link]
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Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. (2024). YouTube. Available from: [Link]
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Aza-Robinson Annulation: A Detailed Protocol for the Synthesis of Fused Bicyclic Amides
Introduction
The Robinson annulation, a cornerstone of organic synthesis for constructing six-membered rings, has been elegantly adapted to incorporate nitrogen heteroatoms, giving rise to the powerful aza-Robinson annulation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of a recently developed two-step aza-Robinson annulation. This protocol facilitates the synthesis of densely functionalized fused bicyclic amides, core structures prevalent in a wide array of biologically active alkaloids and other pharmacologically relevant molecules.[1]
The significance of this methodology lies in its ability to provide a straightforward and efficient route to valuable nitrogen-containing scaffolds, such as indolizidine and quinolizidine alkaloids, which have demonstrated a range of biological activities including antitumoral and antimicrobial properties.[1][2][3][4] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.
Chemical Principles and Mechanism
The aza-Robinson annulation detailed herein proceeds via a two-step sequence: an aza-Michael addition followed by an intramolecular aldol condensation.[1][5][6][7]
-
Aza-Michael Addition: A cyclic imide, serving as the nitrogen-based nucleophile, undergoes a conjugate addition to a vinyl ketone. This reaction is typically catalyzed by a base, such as sodium ethoxide (NaOEt), to generate the enolate of the imide.[5][6]
-
Intramolecular Aldol Condensation: The intermediate from the Michael addition, a 1,5-dicarbonyl-like compound, is then subjected to an acid-catalyzed intramolecular aldol condensation. A strong acid, such as trifluoromethanesulfonic acid (TfOH), promotes the formation of an enol, which then attacks one of the imide carbonyls, leading to cyclization and subsequent dehydration to yield the fused bicyclic amide.[5][6][7]
The overall transformation is a powerful method for the construction of two new bonds and a new six-membered nitrogen-containing ring.
Figure 1: General workflow of the two-step aza-Robinson annulation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the aza-Robinson annulation, based on the successful synthesis of various fused bicyclic amides.[5][6][8]
Materials and Reagents
-
Cyclic Imides: e.g., Succinimide, Glutarimide, Phthalimide derivatives
-
Vinyl Ketones: e.g., Methyl vinyl ketone (MVK), Ethyl vinyl ketone
-
Catalyst (Step 1): Sodium ethoxide (NaOEt)
-
Solvent (Step 1): Ethanol (EtOH) and Ethyl acetate (AcOEt)
-
Catalyst (Step 2): Trifluoromethanesulfonic acid (TfOH)
-
Solvent (Step 2): 1,2-Dichloroethane (DCE)
-
Standard laboratory glassware and purification supplies: Round-bottom flasks, condensers, magnetic stirrers, silica gel for column chromatography, etc.
Step 1: Aza-Michael Addition of Cyclic Imides to Vinyl Ketones
Procedure:
-
To a solution of the cyclic imide (1.0 equiv.) in a mixture of EtOH and AcOEt, add a catalytic amount of sodium ethoxide (5 mol %).
-
Add the vinyl ketone (1.1-2.3 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 77 °C and stir for the time indicated in the substrate scope table (typically 1-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Michael adduct by flash column chromatography on silica gel.
Step 2: Intramolecular Aldol Condensation
Procedure:
-
Dissolve the purified Michael adduct (1.0 equiv.) in 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Add trifluoromethanesulfonic acid (TfOH, typically 2.0-3.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approximately 83-110 °C) and stir for the time indicated in the substrate scope table (typically 16-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final fused bicyclic amide by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the aza-Robinson annulation.
Substrate Scope and Data Presentation
The aza-Robinson annulation protocol has been successfully applied to a variety of cyclic imides and vinyl ketones. The following table summarizes the scope of the reaction with corresponding yields for each step.[6]
| Entry | Cyclic Imide (1) | Vinyl Ketone (2) | Michael Adduct (3) Yield (%) | Fused Bicyclic Amide (4) Yield (%) |
| 1 | Succinimide | Methyl vinyl ketone | 90 | 80 |
| 2 | Glutarimide | Methyl vinyl ketone | 85 | 78 |
| 3 | 4-Phenylpiperidine-2,6-dione | Methyl vinyl ketone | 75 | 67 |
| 4 | 1,8-Naphthalimide | Methyl vinyl ketone | 15 | 58 |
| 5 | Phthalimide | Methyl vinyl ketone | 95 | 96 |
| 6 | Succinimide | Ethyl vinyl ketone | 88 | 75 |
| 7 | Succinimide | 3-Penten-2-one | 82 | 70 |
Yields correspond to isolated materials.
Process Optimization and Troubleshooting
While the aza-Robinson annulation is a robust reaction, certain challenges may arise. This section provides insights into potential issues and strategies for optimization.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low yield in Michael Addition | Polymerization of vinyl ketone: Vinyl ketones, especially MVK, are prone to polymerization in the presence of base. | Use fresh, distilled vinyl ketone. Add the vinyl ketone slowly to the reaction mixture. Maintain the recommended reaction temperature. |
| Low solubility of imide: Some imides, like 1,8-naphthalimide, have poor solubility in the reaction medium, leading to low conversion.[6] | Screen different solvent systems or increase the reaction temperature if the starting material is stable. Consider using a phase-transfer catalyst. | |
| Incomplete Aldol Condensation | Insufficient acid strength or amount: The cyclization requires a strong acid promoter. | Ensure the use of a strong acid like TfOH. The amount of acid may need to be optimized for different substrates (typically 2-3 equivalents). |
| Formation of stable aldol addition product without dehydration: The final dehydration step may be slow for certain substrates. | Increase the reaction temperature or prolong the reaction time. Consider using a Dean-Stark trap to remove water if compatible with the reaction conditions. | |
| Formation of side products | Intermolecular reactions: At high concentrations, intermolecular aldol reactions can compete with the desired intramolecular cyclization. | Perform the intramolecular aldol condensation at a lower concentration (e.g., 0.1 M or lower). |
| Decomposition of starting material or product: The strongly acidic and high-temperature conditions of the second step can lead to degradation. | Carefully monitor the reaction and avoid unnecessarily long reaction times. Consider using a milder Lewis acid catalyst as an alternative to TfOH. |
Applications and Significance
The fused bicyclic amides synthesized via the aza-Robinson annulation are valuable precursors to a variety of nitrogen-containing natural products and their analogs. Of particular importance are the indolizidine and quinolizidine alkaloid cores, which are found in numerous biologically active compounds.[1][3][4][9]
For instance, this methodology has been successfully applied to the total synthesis of (±)-coniceine and quinolizidine, demonstrating its utility in the efficient construction of complex alkaloid frameworks.[5][6][7] The resulting bicyclic amides can be further elaborated through various chemical transformations to access a diverse range of molecular architectures for drug discovery programs. The rigid bicyclic structures can serve as unique scaffolds to present functional groups in specific spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.
References
-
Garay-Talero, A.; Goulart, T. A. C.; Gallo, R. D. C.; do C. Pinheiro, R.; Hoyos-Orozco, C.; Jurberg, I. D.; Gamba-Sánchez, D. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine. Org. Lett.2023 , 25 (43), 7940–7945. [Link]
-
Sharma, V.; Kamal, R.; Kumar, V. Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. Curr. Tradit. Med.2021 , 7 (5), e310121190938. [Link]
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Garay-Talero, A.; Goulart, T. A. C.; Gallo, R. D. C.; do C. Pinheiro, R.; Hoyos-Orozco, C.; Jurberg, I. D.; Gamba-Sánchez, D. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine. PubMed, 2023 . [Link]
-
Garay-Talero, A.; Goulart, T. A. C.; Gallo, R. D. C.; do C. Pinheiro, R.; Hoyos-Orozco, C.; Jurberg, I. D.; Gamba-Sánchez, D. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. ACS Publications, 2023 . [Link]
-
Organic Chemistry Tutor. Intramolecular Aldol Condensation. Organic Chemistry Tutor, 2023 . [Link]
-
Belskaya, N. P.; Eltsov, O. S.; Bakulina, O. Y.; Dehaen, W.; Bakulev, V. A. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules2022 , 27 (11), 3567. [Link]
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Garay-Talero, A.; Goulart, T. A. C.; Gallo, R. D. C.; do C. Pinheiro, R.; Hoyos-Orozco, C.; Jurberg, I. D.; Gamba-Sánchez, D. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine. ResearchGate, 2023 . [Link]
-
Taylor & Francis Online. Indolizidine alkaloids – Knowledge and References. Taylor & Francis Online, 2022 . [Link]
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Garay-Talero, A.; Goulart, T. A. C.; Gallo, R. D. C.; do C. Pinheiro, R.; Hoyos-Orozco, C.; Jurberg, I. D.; Gamba-Sánchez, D. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. PMC, 2023 . [Link]
-
Michael, J. P. Indolizidine and quinolizidine alkaloids. Nat. Prod. Rep.2007 , 24 (1), 191–222. [Link]
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Master Organic Chemistry. Aldol Addition and Condensation Reactions. Master Organic Chemistry, 2022 . [Link]
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Michael, J. P. Indolizidine and Quinolizidine Alkaloids. ResearchGate, 2007 . [Link]
-
Organic Chemistry Tutor. Intramolecular Aldol Condensation. YouTube, 2025 . [Link]
-
Modular Approach in Synthesis of Polycyclic Indolizidine, Quinolizidine, and Related Alkaloids. ResearchGate, 2016 . [Link]
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Application Note: Advanced Liquid Chromatography Strategies for the Purification of Dimethylamino Compounds
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Preparative Protocol
Introduction & Mechanistic Background
The purification of small molecules containing tertiary amines, specifically dimethylamino groups ( −N(CH3)2 ), presents a persistent challenge in preparative liquid chromatography. Dimethylamino compounds are highly basic, typically exhibiting a pKa between 8.5 and 10.5.
In standard reversed-phase high-performance liquid chromatography (RP-HPLC), analyte retention is primarily driven by nonspecific hydrophobic interactions. However, basic compounds are notoriously susceptible to secondary retention mechanisms. At mid-to-low pH levels, the dimethylamino group is protonated (positively charged), while residual silanol groups ( −SiOH ) on the silica support surface become ionized ( −SiO− ) at a pH > 3.0. This creates a strong electrostatic ion-exchange interaction between the basic analyte and the stationary phase, which manifests chromatographically as severe peak tailing (Asymmetry factor, As>1.5 ), reduced resolution, and poor mass recovery during preparative scale-up[1].
To achieve high-purity isolation of dimethylamino compounds, the chromatographic environment must be engineered to suppress these secondary silanol interactions while maximizing the mass loadability required for preparative workflows.
Strategic Approaches to Chromatographic Resolution
Strategy A: High-pH Reversed-Phase Chromatography (Preferred)
The most effective method for analyzing and purifying basic compounds by HPLC is utilizing high-pH mobile phases[2]. By raising the mobile phase pH to at least 1–2 units above the pKa of the dimethylamino group (e.g., pH 10.5–11.0 using ammonium bicarbonate or ammonium hydroxide), the tertiary amine is forced into its neutral, un-ionized free-base state.
-
Causality: A neutral analyte partitions exclusively via hydrophobic interactions, entirely bypassing electrostatic repulsion and ion-exchange interactions with the silica surface. This results in a dramatic increase in column efficiency (often >10-fold compared to low pH) and significantly higher mass loadability[2].
-
Column Requirement: Standard silica dissolves at pH > 8.0. This strategy mandates the use of high-pH stable hybrid silica particles (e.g., Waters XBridge) or organo-silica grafted core-shell technology (e.g., Phenomenex Kinetex EVO C18)[2][3].
Strategy B: Low-pH Reversed-Phase with Ion-Pairing
If the target molecule degrades at high pH, a low-pH strategy (pH < 2.5) using strong acidic modifiers like Trifluoroacetic acid (TFA) or Formic acid is required.
-
Causality: At pH < 2.5, residual silanols are fully protonated and neutral, suppressing the ion-exchange mechanism. Concurrently, the acidic modifier acts as an ion-pairing reagent, binding to the protonated dimethylamino group to form a neutral, more hydrophobic complex that retains well on standard C18 phases.
Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)
For extremely polar dimethylamino compounds where RP-HPLC yields no retention even at high pH, HILIC is the optimal alternative. In HILIC mode, a silica column is used with a highly organic mobile phase. Interestingly, residual silanols do not cause peak tailing for basic compounds in HILIC mode, as the primary retention mechanism relies on partitioning into a water-enriched layer on the stationary phase surface rather than direct surface adsorption.
Mobile Phase & Column Optimization Data
The following table summarizes the quantitative and qualitative parameters for selecting the optimal purification environment.
| Chromatographic Strategy | Mobile Phase Additive | Analyte State | Silanol State | Recommended Preparative Column | Advantages | Limitations |
| High-pH RP-HPLC | 10 mM Ammonium Bicarbonate (pH 10.5) | Neutral (Free Base) | Ionized ( −SiO− ) | Hybrid C18 (e.g., XBridge, Kinetex EVO) | Maximum loadability; sharpest peaks; high recovery. | Requires pH-stable column; analyte must be base-stable. |
| Low-pH RP-HPLC | 0.1% Trifluoroacetic Acid (pH 2.0) | Protonated (Cation) | Neutral ( −SiOH ) | CSH C18, StableBond C18 | Good for pH-sensitive compounds; volatile additive. | Lower mass loadability; potential for TFA salt formation. |
| HILIC | 10 mM Ammonium Formate in 90% MeCN | Protonated (Cation) | Ionized ( −SiO− ) | Bare Silica, Amide, or Zwitterionic | Excellent for highly polar/hydrophilic amines. | Requires long equilibration times; low solubility in high organic. |
Workflow: From Analytical Screening to Preparative Purification
Directly scaling up a generic gradient often leads to co-elution of impurities. The most efficient preparative workflow involves a rapid UPLC/HPLC analytical screen at both low and high pH, followed by the calculation of a focused gradient [4]. A focused gradient flattens the solvent composition curve precisely at the elution point of the target compound, selectively pulling impurities away and drastically reducing run times.
Workflow for the analytical screening and preparative HPLC purification of dimethylamino compounds.
Detailed Experimental Protocols
Protocol A: High-pH Analytical Screening
This self-validating protocol ensures the target dimethylamino compound is stable and exhibits Gaussian peak shape ( As between 0.9 and 1.2) prior to scale-up.
Materials:
-
Column: Hybrid C18 Analytical Column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude dimethylamino compound in a 1:1 mixture of DMSO and Mobile Phase A to a concentration of 2 mg/mL. Filter through a 0.22 µm PTFE syringe filter[5].
-
System Equilibration: Flush the HPLC system with the high-pH mobile phase for at least 10 column volumes to ensure steady baseline and complete ionization state stabilization.
-
Gradient Execution: Run a linear scouting gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 1.5 mL/min.
-
Data Analysis: Identify the target mass via MS detection. Calculate the exact percentage of Mobile Phase B at the time of elution ( Elution%B ).
-
Self-Validation Check: If the peak exhibits fronting, the column is overloaded; dilute the sample 1:10 and repeat. If the peak tails ( As>1.5 ), verify the mobile phase pH is at least 1 unit above the analyte's pKa .
-
Protocol B: Preparative Scale-Up using Focused Gradients
Once the optimal pH is confirmed, transfer the method to the preparative scale using the same stationary phase chemistry to maintain selectivity[4].
Materials:
-
Column: Hybrid C18 Preparative Column (e.g., 150 x 21.2 mm, 5 µm).
-
Flow Rate: 20.0 mL/min (scaled volumetrically from analytical).
Step-by-Step Methodology:
-
Focused Gradient Calculation: Based on the analytical screen, determine the Elution%B . Design the preparative gradient as follows:
-
0.0 - 2.0 min: Hold at initial conditions (5% B) to wash out DMSO/salts.
-
2.0 - 3.0 min: Rapid ramp to (Elution%B−5%) .
-
3.0 - 13.0 min: Focused Gradient Phase — Shallow ramp from (Elution%B−5%) to (Elution%B+5%) .
-
13.0 - 15.0 min: Column wash at 95% B.
-
-
Sample Loading: Inject the crude sample. For a 21.2 mm ID column, start with a conservative mass load of 20-50 mg per injection.
-
Fraction Collection: Trigger fraction collection using a dual UV (e.g., 254 nm / 280 nm) and MS-TIC threshold.
-
Post-Purification Processing: Pool the fractions containing the pure target mass. Since ammonium bicarbonate is volatile, the pooled fractions can be directly frozen and lyophilized to yield the pure free-base dimethylamino compound.
Conclusion
Purifying dimethylamino compounds requires a deliberate circumvention of secondary silanol interactions. By leveraging high-pH stable hybrid stationary phases and employing focused gradients, chromatographers can transition from analytical screening to high-throughput preparative purification without sacrificing peak symmetry or mass recovery.
References
- Element Lab Solutions. "Peak Tailing in HPLC - Element Lab Solutions". Element Lab Solutions.
- Lab Manager. "UPLC Screening to Preparative HPLC Using CSH Column Technology and Focused Gradients". Lab Manager.
- LCGC International. "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds".
- LabRulez LCMS.
- BenchChem. "Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol". BenchChem.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. UPLC Screening to Preparative HPLC Using CSH Column Technology and Focused Gradients | Lab Manager [labmanager.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Enaminone Stability in Acidic Conditions
Welcome to the Technical Support Center for enaminone handling and synthesis. Enaminones (β-amino-α,β-unsaturated carbonyl compounds) are highly versatile building blocks in organic synthesis, pharmaceutical development, and materials science. While the conjugation of the enamine nitrogen lone pair with the carbonyl group makes them significantly more stable than simple enamines, they remain highly susceptible to degradation under acidic conditions.
This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help you navigate and mitigate enaminone instability.
Mechanistic Insight: The Causality of Acid Degradation
To prevent degradation, one must understand the causality of the cleavage. Unlike simple amides, the acid-catalyzed hydrolysis of enaminones is initiated by protonation at the vinyl carbon (C2) , which serves as the rate-determining step[1].
This protonation disrupts the stable π -conjugated system, generating a highly reactive iminium intermediate. Subsequent nucleophilic attack by water (hydration) forms a carbinolamine, which rapidly collapses to yield the constituent primary or secondary amine and the parent 1,3-dicarbonyl compound. Understanding this pathway is critical: any experimental condition that provides both a proton source and water will inevitably drive this cleavage.
Acid-catalyzed hydrolysis mechanism of enaminones.
Frequently Asked Questions (FAQs)
Q1: Why does my enaminone completely degrade during silica gel chromatography or standard acidic workup? Silica gel is inherently slightly acidic. When combined with ambient moisture, it acts as a heterogeneous catalyst for the hydrolysis of sensitive acyclic enaminones. Similarly, using dilute HCl or even saturated NH4Cl to quench reactions will rapidly protonate the vinyl carbon, initiating cleavage. Solution: Pre-treat silica gel with 1–2% triethylamine ( Et3N ) to neutralize acidic sites, or switch to neutral alumina. For aqueous workups, strictly use saturated NaHCO3 or phosphate buffers ( pH>7.4 )[2].
Q2: How does the structure of the starting 1,3-dicarbonyl compound affect acid stability? There is a direct, linear correlation between the rate of enaminone hydrolysis and the pKa of the parent 1,3-dicarbonyl compound[1]. Enaminones derived from cyclic 1,3-dicarbonyls (e.g., 1,3-cyclohexanedione) are significantly more stable than those derived from acyclic precursors (e.g., acetylacetone). The rigid cyclic structure enforces a planar conformation that maximizes orbital overlap between the nitrogen lone pair, the double bond, and the carbonyl. This delocalization reduces electron density at the vinyl carbon, drastically slowing the rate-limiting protonation step[3].
Q3: Can enaminones be used as oral prodrugs for primary amines? Generally, no. Because the human stomach environment is highly acidic ( pH 1.5–3.5), most enaminones will rapidly hydrolyze before reaching systemic circulation. While they are stable at physiological pH (7.4), their chemical instability at low pH makes them poor candidates for oral prodrugs unless specifically engineered as complex keto-ester derivatives[1].
Quantitative Data: Structure-Stability Relationship
The table below summarizes the relative stability of various enaminone classes based on their structural precursors under acidic conditions ( pH<5.0 ).
| Enaminone Precursor Type | Structural Example | pKa of Dicarbonyl | Relative Acid Stability | Primary Degradation Pathway |
| Acyclic 1,3-Diketone | Acetylacetone | ~9.0 | Very Low | Rapid hydrolysis to amine + diketone |
| Acyclic β -Ketoester | Ethyl acetoacetate | ~10.7 | Low | Hydrolysis to amine + ketoester |
| Cyclic 1,3-Diketone | 1,3-Cyclohexanedione | ~5.3 | High | Stable at mild acid; hydrolyzes at pH<2 |
| Cyclic β -Ketoester | 2-Carbethoxycyclopentanone | ~10.4 | Moderate | Slower hydrolysis due to ring strain |
Troubleshooting Workflows
When integrating enaminones into transition-metal catalyzed annulations or complex multi-step syntheses, the choice of workup and purification dictates the survival of the compound.
Workflow for isolating acid-sensitive enaminones.
Validated Experimental Protocols
Protocol A: Kinetic Measurement of Enaminone Hydrolysis (Self-Validating Assay)
To rationally design reaction conditions, determine the half-life of your specific enaminone at your target pH using UV-Vis spectrophotometry[2].
-
Buffer Preparation: Prepare isotonic Sørensen phosphate buffers or acetate buffers at pH 2.0, 4.0, and 7.4. Equilibrate the solutions to 25 °C.
-
Stock Solution: Dissolve the pure enaminone in anhydrous acetonitrile to a concentration of 10 mM . (Note: Ensure the solvent is strictly anhydrous to prevent premature degradation in the stock vial).
-
Assay Initiation: Pipette 3 mL of the temperature-equilibrated buffer into a quartz cuvette. Add of the enaminone stock solution (final concentration ~ ) and mix rapidly.
-
Data Acquisition: Immediately monitor the absorbance decay at the λmax of the enaminone (typically 280–320 nm, corresponding to the π→π∗ transition of the conjugated system) using a UV-Vis spectrophotometer.
-
Analysis: Plot ln(Absorbance) vs. time. The slope of the linear fit yields the pseudo-first-order rate constant ( kobs ) for hydrolysis at that specific pH .
Protocol B: Mild Isolation of Acid-Sensitive Enaminones
This methodology ensures the structural integrity of acyclic and highly sensitive enaminones during isolation.
-
Quenching: Upon reaction completion, cool the mixture to 0 °C. Do not add aqueous acid. Quench by adding a cold, saturated aqueous solution of NaHCO3 until the pH of the aqueous layer is strictly >7.5 .
-
Extraction: Extract the aqueous layer with an aprotic organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing & Drying: Wash the organic layer with brine, then dry over anhydrous Na2SO4 . (Caution: Avoid MgSO4 if the enaminone is highly sensitive, as MgSO4 can exhibit mild Lewis acidity).
-
Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.
-
Purification: If chromatography is required, pre-pack the silica gel column with an eluent containing 1–2% Et3N . Flush the column with 3 column volumes of the Et3N -doped solvent before loading the crude enaminone.
References
- Source: PubMed (nih.gov)
- Technical Support Center: Enhancing the Stability of Enaminone Compounds Source: Benchchem URL
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
Mechanistic Routing for Polar Compound Purification
Technical Support Center: Overcoming Purification Challenges of Highly Polar Organic Compounds
Welcome from the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic chemistry, isolating highly polar organic compounds—such as basic amines, amino acids, and carbohydrates—is notoriously difficult. Standard Normal Phase (NP) silica chromatography often fails due to irreversible adsorption, while traditional Reversed-Phase (RP) C18 columns suffer from poor retention and phase collapse.
This guide is designed to move you beyond trial-and-error. By understanding the thermodynamic and electrostatic causality behind chromatographic behavior, you can deploy self-validating purification systems. Below, you will find decision matrices, step-by-step methodologies, and troubleshooting FAQs grounded in field-proven chromatographic science.
The primary cause of peak tailing and irreversible retention on bare silica is the occurrence of secondary electrostatic interactions. Residual silanol groups on the silica backbone possess a pKa of ~3.5 to 4.5. At neutral or mid-pH levels, these silanols become deprotonated (anionic) and interact strongly with basic analytes via ion-exchange mechanisms[1][2].
To bypass this, we must route the purification strategy based on analyte solubility and ionization potential.
Decision matrix for selecting the optimal purification modality for highly polar organic compounds.
Validated Methodologies & Protocols
Protocol A: Aqueous C18 (RP) Optimization for Polar Retention
Standard C18 alkyl chains are highly hydrophobic. When exposed to highly aqueous mobile phases (<5% organic), the chains mat down or fold into themselves to minimize thermodynamic repulsion with water—a phenomenon known as "phase collapse" or dewetting[3]. This drastically reduces the surface area, causing polar analytes to elute at the void volume.
Step-by-Step Methodology:
-
Column Selection: Utilize an "Aqueous C18" column. These feature polar-embedded groups or hydrophilic end-capping that maintain chain extension even in 100% water[3].
-
Chain Activation: Flush the new or dried column with 4 column volumes of 100% methanol or acetonitrile. This physically raises and extends the deactivated C18 alkyl chains[3].
-
Equilibration: Transition to your highly aqueous mobile phase (e.g., 98% Water / 2% Methanol with 0.1% Formic Acid) for 10 column volumes.
-
Sample Loading: Dissolve your sample in a solvent matching the initial mobile phase polarity. Injecting a sample dissolved in pure organic solvent will cause immediate band broadening.
Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)
HILIC operates as a "reversed reversed-phase" system. The stationary phase is highly polar, and the mobile phase is highly organic (>60% Acetonitrile)[4]. Retention is achieved by partitioning the analyte into a water-enriched layer immobilized on the stationary phase surface[4].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (100mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (100% Acetonitrile). Formulate an isocratic flow of 90% B / 10% A[5].
-
Column Conditioning (Critical): HILIC columns require extensive equilibration to form the aqueous hydration layer. Flush with 50:50 ACN:Water to remove storage solvents, then flow the initial 90% ACN mobile phase at 0.1 mL/min for at least 12 to 18 hours[5].
-
Sample Solvent Matching: Dissolve the analyte in a minimum of 50% Acetonitrile (ideally matching the 90% ACN starting condition). Self-Validation Check: If the sample is insoluble in ACN, substitute the water component with methanol rather than injecting a highly aqueous plug, which will destroy the hydration layer[4][6].
Protocol C: Calcium-Assisted Silica Chromatography (The SwRI Method)
A recent breakthrough by the Southwest Research Institute (SwRI) allows the purification of highly polar, charged species (amines, peptides) on standard, inexpensive bare silica by utilizing calcium modifiers[7].
Step-by-Step Methodology:
-
Mobile Phase Modification: Add a calcium salt—optimally Calcium Trifluoroacetate or Calcium Chloride—to your acetonitrile-based mobile phase[7].
-
Mechanistic Elution: The calcium ions dynamically mask the highly active silanol sites on the silica gel, preventing the irreversible electrostatic binding of polar analytes[7].
-
Gradient Execution: Run a standard normal-phase gradient. The calcium exerts a dual effect: enabling elution of polar molecules while maintaining enough retentive friction to separate structurally similar analytes[7].
Quantitative Data: Chromatography Modality Comparison
The following table summarizes the operational parameters and failure modes for each purification modality to aid in rapid method selection.
| Chromatography Modality | Stationary Phase Chemistry | Typical Mobile Phase | Target Analytes | Primary Failure Mode |
| Standard Reversed-Phase | Hydrophobic C18 / C8 | Water / Acetonitrile (High Organic) | Non-polar to moderately polar | Phase collapse in >95% water; zero retention of polar molecules[3]. |
| Aqueous Reversed-Phase | Polar-embedded C18 | Water / Methanol (High Aqueous) | Polar neutrals, short-chain acids | Peak tailing if residual silanols are not fully end-capped[8]. |
| HILIC | Amide, Diol, Zwitterionic | Acetonitrile / Water (>60% ACN) | Highly polar, ionizable, isobaric | Severe peak broadening due to aqueous sample solvent mismatch[6]. |
| Normal Phase (Silica) | Bare Silica Gel | Hexane / Ethyl Acetate | Lipophilic, non-polar | Irreversible adsorption and severe tailing of basic amines[2][8]. |
| Calcium-Assisted Silica | Bare Silica Gel | Acetonitrile + Calcium Salts | Highly polar APIs, Peptides | Salt precipitation if incompatible organic modifiers are used[7]. |
Frequently Asked Questions (Troubleshooting)
Q: Why does my basic amine peak tail severely on a standard C18 column, and how do I fix it? A: Peak tailing for basic compounds is primarily caused by secondary interactions with ionized silanol groups on the silica support surface[2]. At a mobile phase pH > 3.0, these silanols deprotonate and interact with basic amines via ion-exchange[1][8]. Solution: You can suppress this by lowering the mobile phase pH (e.g., 10-20 mM phosphate buffer at pH 2.5) to neutralize the silanols[1]. Alternatively, add a competing base like Triethylamine (TEA) at 5 mM to flood the anionic sites, or switch to a high-purity (Type B) fully end-capped column[1][8].
Q: I switched to a HILIC column to retain my polar compound, but my peaks are extremely broad and eluting near the void volume. What is wrong? A: This is a classic symptom of sample solvent mismatch. In HILIC, the aqueous portion of the mobile phase acts as the strong eluting solvent[4]. If your sample is dissolved in a highly aqueous solvent (e.g., 100% water), the injection plug acts as a localized strong solvent, impairing the partitioning of the analytes into the stationary phase's water layer[4][6]. Solution: Ensure your sample solvent is as close as possible to the initial mobile phase conditions (e.g., >50% organic). If solubility is an issue, replace the water in your sample diluent with methanol[4][6].
Q: My polar compound retained well on a C18 column initially, but after a few runs in 100% water, the retention time dropped to zero. Is the column dead? A: The column is likely experiencing "phase collapse." Standard C18 columns repel water; in 100% aqueous conditions, the alkyl chains mat down, hiding the hydrophobic surface area from the analytes[3]. Solution: The column is not permanently damaged. You can restore it by flushing with 4 column volumes of 100% methanol or acetonitrile to re-extend the deactivated C18 chains[3]. Moving forward, use an "Aqueous C18" column designed to withstand 100% aqueous conditions without collapsing[3].
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Technical Tips.[Link]
-
Chromatography Today. "Calcium-assisted ion-assisted chromatography unlocks scalable purification of high polarity drug candidates". Chromatography Today.[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.[Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech.[Link]
-
YMC / MD Scientific. "Reverse Phase Chromatography Guide". Scribd.[Link]
-
Agilent Technologies. "Mastering HILIC-Z Separation for Polar Analytes". Agilent.[Link]
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. scribd.com [scribd.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. HILIC トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromtech.com [chromtech.com]
Frequently Asked Questions (FAQs): Storage & Reaction Control
Welcome to the Vinyl Ketone Stabilization & Troubleshooting Center .
As a Senior Application Scientist, I have designed this guide to address the dual-threat instability of vinyl ketones—specifically methyl vinyl ketone (MVK) and ethyl vinyl ketone (EVK). These highly reactive α,β -unsaturated carbonyls are indispensable synthons in drug development (e.g., Robinson annulations, piperitenone synthesis)[1][2]. However, their extreme electrophilicity makes them notoriously prone to both free-radical and anionic polymerization[3].
This center provides the mechanistic causality behind these failures and field-proven protocols to ensure your syntheses yield precise molecular targets, not viscous polymeric by-products.
Q1: I stored my MVK in the refrigerator under a strict Argon atmosphere, but it still polymerized into a solid block. Why? A1: You inadvertently disabled the inhibitor by removing oxygen. Vinyl ketones are typically stabilized with Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ)[4]. These phenolic compounds are actually "pro-inhibitors" that require dissolved oxygen to function[5][6]. The Causality: When a stray carbon-centered radical forms (via ambient heat or light), it must first react with dissolved O2 to form a peroxyl radical ( R−O−O∙ ). The HQ molecule then donates a hydrogen atom to this peroxyl radical, forming a stable hydroperoxide and a resonance-stabilized semiquinone radical that terminates the chain[5]. By storing the bottle under strict Argon, you starved the system of oxygen, rendering the HQ useless. Store MVK at 2-8°C in the dark, but allow a standard air headspace[3].
Q2: During a base-catalyzed Michael addition, my reaction mixture instantly turned into a viscous gel. How do I prevent this? A2: You triggered an anionic runaway polymerization. The carbonyl group in MVK withdraws electron density, making the β -carbon highly electrophilic. When you introduce a base, your target enolate attacks the MVK. However, if the concentration of unreacted MVK in the flask is too high, the newly formed intermediate will preferentially attack another MVK molecule instead of completing the desired catalytic cycle[2]. The Solution: You must artificially keep the steady-state concentration of MVK near zero. This is achieved by maintaining a stoichiometric excess of your nucleophile and adding the MVK dropwise over an extended period under strict temperature control[2].
Q3: I need to purify my MVK via distillation, but it polymerizes in the heating mantle. What is the correct setup? A3: Standard distillation leaves the non-volatile HQ inhibitor in the boiling pot. As the MVK vaporizes, it becomes completely unprotected and will polymerize upon condensing, or the concentrated monomer in the pot will auto-accelerate into a polymer block due to heat[3]. You must distill under reduced pressure (to lower the boiling point) and actively add a heavy, non-volatile inhibitor (like copper salts or phenothiazine) directly into the distillation pot prior to heating[6].
Mechanistic Workflows & Pathways
To effectively troubleshoot, you must visualize which polymerization pathway is ruining your experiment and intercept it accordingly.
Diagram 1: Dual polymerization pathways of vinyl ketones and their respective inhibition strategies.
Diagram 2: Decision matrix for handling stabilized vinyl ketones based on reaction mechanism.
Quantitative Data: Inhibitors & Troubleshooting
Table 1: Quantitative Comparison of Common Vinyl Ketone Inhibitors [5][6][7]
| Inhibitor | Optimal Temp Range | Oxygen Dependency | Typical Concentration | Removal Method |
| Hydroquinone (HQ) | Ambient to 60°C | High (Requires O2 ) | 100 - 1000 ppm | Basic Alumina / Base Wash |
| MEHQ (4-Methoxyphenol) | Ambient to 80°C | High (Requires O2 ) | 10 - 500 ppm | Distillation / Alumina |
| TBC (4-tert-butylcatechol) | Up to 100°C | Moderate | 10 - 50 ppm | Distillation |
| Phenothiazine (PTZ) | > 100°C (Distillation) | Low (Anaerobic active) | 50 - 200 ppm | Distillation |
Table 2: Synthesis Troubleshooting Matrix [2]
| Observation | Root Cause | Preventative Action |
| High MW viscous material in crude | Anionic polymerization of MVK. | Add MVK dropwise; lower reaction temperature. |
| Unexpected GC-MS peaks (double alkylation) | Excess MVK relative to the target enolate. | Maintain a strict stoichiometric excess of the nucleophile. |
| No reaction / Stalled kinetics | Residual HQ quenching radical initiators. | Remove HQ via basic alumina plug immediately prior to use. |
Self-Validating Experimental Protocols
Protocol A: Inhibitor Removal via Basic Alumina Chromatography
If you are performing a controlled radical polymerization (e.g., RAFT or ATRP) or a reaction sensitive to phenolic protons, you must remove the HQ[8][9].
-
Preparation: Secure a glass column or a large Pasteur pipette fitted with a glass frit or a small cotton plug.
-
Packing: Add a 3–5 cm layer of activated basic aluminum oxide (Brockmann Grade I).
-
Elution: Pass the required volume of commercial MVK through the plug under gravity. Do not use high-pressure air, as MVK is highly volatile and toxic[1][3].
-
Self-Validation Step: Inspect the eluted MVK. It must be perfectly clear and colorless. A yellowish tint indicates the presence of oxidized quinones (the spent inhibitor).
-
Critical Execution: Use the uninhibited MVK immediately. Without HQ, MVK will spontaneously polymerize at room temperature within hours[3].
Protocol B: Optimized Michael Addition (Anionic Control)
To prevent the base-catalyzed self-condensation of MVK during conjugate additions[2].
-
Setup: In an oven-dried, multi-neck flask, dissolve your nucleophile (e.g., ketone/enolate precursor) and base catalyst in an anhydrous solvent.
-
Thermal Control: Cool the reaction mixture to the optimal temperature (typically 0°C to -78°C depending on the base strength) to kinetically suppress side reactions.
-
Dilution: Dilute the MVK (1.0 equivalent) in the reaction solvent (at least a 1:3 ratio) in a separate dropping funnel or syringe pump.
-
Controlled Addition: Add the MVK solution dropwise over 45–60 minutes under vigorous magnetic stirring.
-
Self-Validation Step: Monitor the internal temperature using a thermocouple. A sudden exothermic spike (>5°C variance) indicates runaway MVK polymerization. The slow addition ensures the steady-state concentration of unreacted MVK remains near zero, forcing the MVK to react with the abundant enolate rather than itself.
References
-
Wikipedia - Methyl vinyl ketone (Properties & Reactivity) URL: [Link]
-
Vinati Organics - How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems? URL:[Link]
-
National Institutes of Health (PMC) - Inhibition of Free Radical Polymerization: A Review URL:[Link]
-
National Institutes of Health (PMC) - Miscibility of poly(acrylic acid)/poly(methyl vinyl ketone) blend URL:[Link]
Sources
- 1. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. How 4-Methoxyphenol (MEHQ) Works as a Polymer Stabilizer | CAS 150-76-5 [vinatiorganics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enaminone Synthesis
Welcome to the Technical Support Center for enaminone synthesis. Enaminones are highly versatile building blocks in pharmaceutical development, characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group[1]. While the direct condensation of a 1,3-dicarbonyl compound with an amine is the most straightforward synthetic route, researchers frequently encounter stalled reactions and low conversion rates.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome thermodynamic and kinetic bottlenecks in your experiments.
Diagnostic Workflow for Low Conversion Rates
Before altering your reagents, use the following logical workflow to isolate the root cause of your low conversion rate.
Diagnostic workflow for troubleshooting low conversion in enaminone synthesis.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my condensation reaction stalling at 30-40% conversion despite prolonged heating?
Causality & Mechanism: The formation of an enaminone via direct condensation is a reversible, equilibrium-driven process. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal (carbinolamine) intermediate, followed by a dehydration step[1]. Because water is a stoichiometric byproduct, failing to remove it from the reaction mixture shifts the equilibrium backward (hydrolysis) according to Le Chatelier's principle. Prolonged heating without water removal will not improve the yield and may instead cause thermal degradation of the starting materials.
Solution: You must actively drive the equilibrium forward by sequestering or evaporating the water byproduct[2].
Table 1: Quantitative Comparison of Water Removal Strategies
| Method | Setup / Reagents | Typical Conversion Impact | Best Use Case |
| Azeotropic Distillation | Toluene/Benzene + Dean-Stark Trap | 40% → 85%+ | Standard liquid amines and stable dicarbonyls. |
| Chemical Desiccants | Molecular Sieves (4Å) or MgSO₄ | 40% → 75%+ | Moisture-sensitive substrates; small-scale reactions. |
| Solvent-Free | Neat heating (70–120 °C) | 30% → 90%+ | Environmentally benign scale-ups; solid amines. |
Validated Protocol: Azeotropic Water Removal via Dean-Stark Trap
-
Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add the 1,3-dicarbonyl compound (1.0 equiv) and the amine (1.1 equiv) to the flask.
-
Dissolve the reactants in an azeotrope-forming solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv) to facilitate the dehydration step.
-
Reflux the mixture. Monitor the accumulation of water in the sidearm of the Dean-Stark trap.
-
Once water ceases to collect (typically 4–12 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure and purify the crude enaminone via recrystallization.
Q2: I am using an electron-deficient or sterically hindered amine. Why is the enaminone yield so low even with water removal?
Causality & Mechanism: The rate-limiting step for deactivated amines is the initial nucleophilic attack. Electron-withdrawing groups (e.g., nitro, halogens) reduce the electron density on the amine's nitrogen, severely dampening its nucleophilicity. Conversely, bulky substituents physically block the trajectory of attack, leading to incomplete or zero conversion[3]. To overcome this kinetic barrier, you must increase the electrophilicity of the carbonyl carbon by using a Lewis or Brønsted acid catalyst[1].
Solution: Employ a highly active, heterogeneous catalyst under solvent-free conditions. Solvent-free conditions drastically increase the local concentration of reactants, overcoming steric barriers, while catalysts like PPA-SiO₂ or Gold(I)/Silver(I) complexes activate the ketonic carbon[2],[4].
Table 2: Catalyst Efficacy for Deactivated/Hindered Amines
| Catalyst System | Loading | Conditions | Yield Improvement (Hindered Amines) |
| None (Background) | N/A | Ethanol, Reflux, 2h | ~25–30%[2],[4] |
| PPA-SiO₂ | 110 mg/mmol | Solvent-free, 70 °C | Up to 90%[2] |
| [(PPh₃)AuCl]/AgOTf | 1.0 mol % | Solvent-free, RT | 85–95%[4] |
Validated Protocol: Solvent-Free Synthesis Using PPA-SiO₂ Catalyst This protocol is self-validating: the absence of solvent prevents dilution, and the heterogeneous catalyst allows for simple gravimetric recovery.
-
In a mortar or a solvent-free reaction vessel, mix the 1,3-dicarbonyl compound (1.0 mmol) and the hindered/deactivated amine (1.0 mmol)[2].
-
Add PPA-SiO₂ catalyst (110 mg/mmol of substrate)[2].
-
Heat the mixture to 70 °C and stir/grind until TLC indicates complete consumption of the starting materials (often < 2 hours)[2].
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Filter the mixture to recover the heterogeneous PPA-SiO₂ catalyst (which can be washed and reused)[2].
-
Evaporate the solvent from the filtrate to obtain the crude β-enaminone.
Q3: My 1,3-dicarbonyl compound is degrading under acidic conditions. Are there alternative pathways to synthesize the enaminone?
Causality & Mechanism: Some sensitive 1,3-dicarbonyls or simple ketones undergo unwanted side reactions (e.g., polymerization, aldol condensation, or cleavage) when exposed to the harsh acidic conditions required to force the dehydration of the hemiaminal intermediate.
Solution: Bypass the traditional condensation mechanism entirely. Instead of reacting a dicarbonyl with an amine, you can use aminomethylene electrophile equivalents, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Gold's reagent[5]. These reagents allow for direct one-carbon homologation and amination of simple ketones under mild, basic conditions without generating water as a byproduct.
Core mechanism of enaminone formation highlighting kinetic and thermodynamic bottlenecks.
Validated Protocol: Enaminone Synthesis via Gold's Reagent
-
To a solution of the ketone (1.0 equiv) in dry THF, add an alkoxide base (e.g., LiO-t-Bu, 1.5 equiv) at room temperature to selectively form the enolate[5].
-
Add Gold's reagent (1.5 equiv) to the mixture[5].
-
Stir the reaction at room temperature until complete conversion is observed via LC-MS or TLC.
-
Quench the reaction with water and extract with an organic solvent (e.g., EtOAc).
-
Purify the resulting enaminone via flash chromatography[5].
References
-
Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. MDPI. Available at:[Link]
-
Ruthenium Catalyzed Synthesis of Enaminones. Organic Letters - ACS Publications. Available at:[Link]
-
Scalable synthesis of enaminones utilizing Gold's reagents. NIH PMC. Available at:[Link]
-
Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. ResearchGate. Available at:[Link]
Sources
Removal of dimethylamine byproducts from reactions
Title: Technical Support Center: Advanced Strategies for Dimethylamine (DMA) Byproduct Removal
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to remove dimethylamine (DMA) from complex reaction mixtures. DMA is a highly nucleophilic, volatile, and water-soluble secondary amine. While its low boiling point suggests it should be easily evaporated, its tendency to form strong hydrogen bonds, coordinate with metal catalysts, and participate in reversible equilibria makes complete removal notoriously difficult. This guide provides field-proven, self-validating protocols to eliminate DMA, grounded in mechanistic causality.
Section 1: Mechanistic Insights & FAQs
Q1: Why does simple evaporation or vacuum distillation often fail to remove DMA completely? Causality: Although anhydrous DMA is a gas at room temperature with a boiling point of 7.4 °C[1], it acts as a strong Lewis base. In reaction mixtures, it readily forms non-volatile salts with acidic byproducts or strongly hydrogen-bonds with polar solvents (like DMF or DMSO). Furthermore, in equilibrium-driven reactions (e.g., transaminations), if DMA is not removed rapidly and continuously, the reaction kinetics stall, and the equilibrium shifts backward to the starting materials[2].
Q2: When should I avoid standard acidic aqueous workups for DMA removal? Causality: The conventional approach to remove secondary amines is washing the organic layer with 1M HCl or 10% citric acid to protonate the amine, driving it into the aqueous phase. However, if your target molecule contains acid-labile protecting groups (e.g., Boc, acetals) or basic moieties that would also be protonated and lost to the aqueous layer, acidic workup is contraindicated. In these scenarios, chemical trapping or solid-phase scavenging is mandatory.
Section 2: Troubleshooting Workflows & Step-by-Step Protocols
Protocol A: Chemical Trapping via Aqueous Acrylates (Biphasic System)
Best for: Large-scale synthesis, highly reversible reactions, and acid-sensitive products. Causality: Sodium acrylate acts as an electrophilic trap. DMA undergoes a rapid aza-Michael addition with the acrylate double bond in the aqueous phase, forming a highly water-soluble 3-(dimethylamino)propanoate salt. This covalent trapping irreversibly pulls DMA out of the organic phase, driving the main reaction equilibrium forward without requiring acidic conditions, as demonstrated in2[2].
Step-by-Step Methodology:
-
Preparation of the Trap: In a reaction vessel, prepare a solution of acrylic acid in water (typically 5 equivalents relative to the expected DMA). Slowly neutralize with 10 M NaOH to form sodium acrylate[2].
-
Reaction Integration: Add your organic starting materials and solvent (water or a biphasic mixture like toluene/water can be used).
-
Heating & Trapping: Heat the mixture (e.g., to 65 °C). As DMA is generated, it partitions into the aqueous layer and covalently binds to the sodium acrylate[2].
-
Phase Separation: Cool the mixture to room temperature. Extract the target product into an organic solvent (e.g., ethyl acetate). The DMA-acrylate adduct remains entirely in the aqueous layer[2].
-
Self-Validation: Analyze the organic layer via GC or 1H NMR. The absence of a singlet at ~2.2 ppm (free DMA) and high assay yield (>95%) confirms successful removal[2].
Protocol B: Solid-Phase Scavenging (Polymer-Supported Reagents)
Best for: Small-to-medium scale parallel synthesis, combinatorial libraries, and moisture-sensitive Diels-Alder reactions. Causality: Electrophilic scavenger resins, such as chloroformyl polystyrene, contain reactive functional groups tethered to an insoluble polymer backbone. Free DMA reacts with the chloroformyl groups to form a polymer-bound urea. Because the resin is macroscopic, the trapped DMA is removed by simple filtration, preventing it from participating in unwanted side reactions (like adding back to quinone dienophiles), as detailed in 3[3].
Step-by-Step Methodology:
-
Resin Swelling: Suspend the chloroformyl polystyrene resin (typically 3–5 equivalents) in a suitable swelling solvent (e.g., dichloromethane or ethanol)[3].
-
Reaction Execution: Add the starting materials to the resin suspension. Stir the mixture at the required temperature[3].
-
Scavenging Phase: Allow sufficient time (30–60 minutes) for the liberated DMA to diffuse into the porous resin beads and react with the chloroformyl groups.
-
Filtration: Filter the reaction mixture through a sintered glass funnel. Wash the resin cake with additional solvent to elute any trapped product[3].
-
Self-Validation: Evaporate the filtrate. The resulting crude product will be free of DMA-derived side products, reflecting a significant increase in isolated yield[3].
Protocol C: Physical Removal via Inert Gas Sparging & Cold Trapping
Best for: Volatile product synthesis, highly non-polar reactions, and when chemical additives are strictly prohibited. Causality: By continuously bubbling an inert gas (argon or nitrogen) through the reaction mixture, the partial pressure of DMA in the headspace is kept near zero, driving the dissolved DMA gas out of solution according to Henry's Law.
Step-by-Step Methodology:
-
Setup: Equip the reaction flask with a submerged gas dispersion tube (sparger) and an exhaust line leading to a secondary trap.
-
Acid Trap Configuration: Route the exhaust gas through a bubbler containing dilute sulfuric acid (e.g., 250 mL of 0.5 M H2SO4) to safely neutralize the highly flammable and toxic DMA gas, as recommended by 4[4].
-
Sparging: Apply a steady stream of argon through the dispersion tube while warming the reaction mixture to room temperature or slightly above[4].
-
Self-Validation: Continue sparging until the exhaust no longer turns moist pH paper basic, indicating complete physical removal of DMA.
Section 3: Quantitative Comparison of DMA Removal Strategies
| Removal Strategy | Efficiency | Scalability | Relative Cost | Best Use Case |
| Chemical Trapping (Acrylate) | Very High (>95%) | Excellent (Kg scale) | Low | Reversible reactions, acid-sensitive products, aqueous-compatible systems |
| Solid-Phase Scavenging | High | Low to Medium | High | Parallel synthesis, combinatorial libraries, anhydrous conditions |
| Inert Gas Sparging | Moderate | Good | Low | Non-polar solvents, when chemical additives must be avoided |
| Acidic Aqueous Workup | High | Excellent | Very Low | Standard organic synthesis with acid-stable, water-insoluble products |
Section 4: Decision Matrix Visualization
Decision workflow for selecting the optimal dimethylamine (DMA) removal strategy.
References
- Acrylate as an Efficient Dimethylamine Trap for the Practical Synthesis of 1-tert-Butyl-4-piperidone via Transamination.
- Improvements in the Hetero Diels-Alder Reactions of 1-Dimethylamino-1-azadienes in the Presence of an Electrophilic Scavenger Resin. Thieme Connect.
- tetrakis(dimethylamino)allene. Organic Syntheses Procedure.
- Dimethylamine | HN(CH3)2 | CID 674. PubChem.
Sources
Technical Support Center: Troubleshooting Regioselectivity in Enaminone Alkylation
Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter challenges regarding the ambident nucleophilicity of enaminones. Because the enaminone system (N-C=C-C=O) possesses multiple reactive sites—specifically the nitrogen (N), the α-carbon, the γ-carbon, and the oxygen (O)—controlling the exact site of alkylation requires a precise orchestration of thermodynamics, sterics, and electronics.
This guide is designed to help researchers, chemists, and drug development professionals troubleshoot poor regioselectivity, understand the mechanistic causality behind experimental variables, and deploy self-validating protocols in the lab.
Module 1: The Ambident Nature of Enaminones (N- vs. C-Alkylation)
FAQ 1.1: I am observing a complex mixture of N-alkylated and C-alkylated products. How do I force exclusive C-alkylation?
Root Cause Analysis: Enaminones act as ambident nucleophiles[1]. The regioselectivity between N- and C-alkylation is heavily governed by the Hard-Soft Acid-Base (HSAB) theory and the steric environment around the nitrogen atom. Secondary enaminones (possessing an N-H bond) feature a highly nucleophilic, unhindered nitrogen atom. When exposed to electrophiles under kinetic conditions, the nitrogen outcompetes the carbon, leading to N-alkylation[2].
Scientist's Solution:
-
Modify the Amine Precursor: Convert your substrate to a tertiary enaminone (N-R₂). Introducing bulky N-substituents sterically shields the nitrogen's lone pair, effectively shutting down N-alkylation and redirecting the electrophilic attack to the softer carbon centers[2].
-
Select the Right Electrophile: Electrophile hardness dictates the attack trajectory. Hard electrophiles coordinate tightly with the electronegative nitrogen, whereas soft electrophiles prefer orbital-controlled interactions with the carbon[3].
Quantitative Data: Electrophile Hardness vs. Regioselectivity
| Electrophile Class | Common Examples | HSAB Classification | Primary Alkylation Site | Mechanistic Rationale |
| Alkyl Triflates/Sulfates | Methyl triflate, Dimethyl sulfate | Hard Electrophile | N-Alkylation | Strong electrostatic interaction with the hard, highly electronegative nitrogen atom. |
| Alkyl Chlorides | Benzyl chloride, Chloromethane | Hard/Borderline | N-Alkylation or Mixture | Moderate leaving group ability favors kinetically driven reactions at the most nucleophilic site (Nitrogen). |
| Alkyl Iodides/Bromides | Methyl iodide, Allyl bromide | Soft Electrophile | C-Alkylation (α or γ) | Orbital-controlled interaction favors the softer, polarizable carbon nucleophile. |
| Michael Acceptors | Methyl vinyl ketone, Acrylates | Soft Electrophile | C-Alkylation (Conjugate) | 1,4-addition is thermodynamically driven, favoring stable carbon-carbon bond formation[4]. |
Module 2: Controlling α'- vs. γ-Alkylation in Cyclic Enaminones
FAQ 2.1: When working with cyclic N-aryl enaminones (e.g., 1,3-cyclohexanedione derivatives), my alkylation occurs at the α'-position, but I need the γ-alkylated product. What is going wrong?
Root Cause Analysis: The C-alkylation of unsubstituted N-aryl enaminones is strictly dependent on the nature of the base used for deprotonation. The base dictates whether the resulting enolate is formed under kinetic or thermodynamic control[5].
Scientist's Solution:
-
For α'-Alkylation: Use Lithium diisopropylamide (LDA). LDA is a bulky, strong base that rapidly deprotonates the least sterically hindered site at low temperatures (-78 °C), forming the kinetically favored α'-enolate[5].
-
For γ-Alkylation: Switch to Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS facilitates equilibration to the thermodynamically favored γ-enolate, directing alkylation exclusively to the γ-position[5].
Mechanistic divergence in enaminone alkylation governed by substituents, electrophiles, and base.
Module 3: Validated Experimental Protocol
To ensure reproducibility, follow this self-validating Standard Operating Procedure (SOP) for the base-controlled regioselective C-alkylation of cyclic N-aryl enaminones.
SOP: Base-Controlled Regioselective C-Alkylation (α' vs. γ)
Phase 1: System Preparation & Purging
-
Flame-dry a Schlenk flask under a vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Enaminone enolates are highly sensitive to protic quenching; atmospheric moisture will prematurely terminate the reaction and lead to hydrolysis[4].
-
Add the N-aryl enaminone (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.2 M concentration.
Phase 2: Base-Controlled Enolate Generation For α'-Alkylation (Kinetic Control): 3. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. 4. Dropwise add LDA (1.05 equiv, 2.0 M in THF/heptane/ethylbenzene). Self-Validation Check: A distinct color shift (typically to deep yellow/orange) indicates successful deprotonation. 5. Stir for 30 minutes at -78 °C to ensure complete formation of the kinetic enolate without allowing thermal equilibration[5].
For γ-Alkylation (Thermodynamic Control): 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Dropwise add LHMDS (1.05 equiv, 1.0 M in THF). 5. Stir for 1 hour at 0 °C, then warm to room temperature for 30 minutes. Causality: The elevated temperature and specific counterion dynamics of LHMDS allow full equilibration to the thermodynamically stable γ-enolate[5].
Phase 3: Electrophilic Trapping & Workup 6. Re-cool the flask to the respective generation temperature (-78 °C for kinetic; 0 °C for thermodynamic). 7. Slowly add the soft electrophile (e.g., methyl iodide, 1.1 equiv) via syringe. 8. Allow the reaction to stir for 2 hours, gradually warming to room temperature. Self-Validation Check: TLC (Thin Layer Chromatography) monitoring (Hexanes/EtOAc 7:3) should show the disappearance of the bright UV-active starting material spot. 9. Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: Mildly acidic quenching prevents over-alkylation (a common issue with harsher enolates) and minimizes the acid-catalyzed hydrolysis of the enaminone product[4]. 10. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Module 4: Overcoming O-Alkylation and Hydrolysis
FAQ 4.1: Why am I seeing O-alkylation or starting material degradation (hydrolysis) during my workup?
Root Cause Analysis: O-alkylation occurs when using highly oxophilic (hard) electrophiles or when the enolate oxygen is not adequately shielded by the counterion[3]. Furthermore, the enaminone functional group is susceptible to acid-catalyzed hydrolysis, which cleaves the C-N bond to yield a 1,3-dicarbonyl compound and a free amine[4].
Scientist's Solution:
-
Counterion Shielding: Use lithium-based bases (LDA/LHMDS). The Li⁺ counterion tightly coordinates the enolate oxygen due to its high charge density, effectively suppressing O-alkylation and forcing the electrophile to attack the carbon.
-
pH Control During Workup: Avoid highly acidic reagents (like concentrated HCl) during workup. If an acidic quench is absolutely necessary to remove amine byproducts, use a mild acid (like NH₄Cl), keep the exposure time to an absolute minimum, and perform the extraction at 0 °C to kinetically slow down the hydrolysis pathway[4].
References
-
Benchchem -6
-
Bulletin de la Société Chimique de France (via Docsity) -5
-
Journal of the Brazilian Chemical Society (SciELO) -1
-
Canadian Journal of Chemistry -2
Sources
Advanced ¹H NMR Analysis of 1-(Dimethylamino)pent-1-en-3-one: Benchtop vs. High-Field Systems
Executive Summary
1-(Dimethylamino)pent-1-en-3-one is a quintessential enaminone, widely utilized as a versatile electrophilic building block in the synthesis of nitrogen-containing heterocycles. For process chemists and drug development professionals, accurate structural characterization of this intermediate is critical. This guide provides an objective comparison between modern benchtop (60–80 MHz) and high-field (400+ MHz) Nuclear Magnetic Resonance (NMR) platforms for analyzing this compound, grounded in the mechanistic realities of its unique electronic structure.
Mechanistic Insights: The "Push-Pull" System
To effectively analyze 1-(dimethylamino)pent-1-en-3-one, one must first understand the causality behind its spectral signature. The molecule is defined by a highly polarized π -system driven by a "push-pull" resonance effect: the electron-donating dimethylamino group (push) and the electron-withdrawing carbonyl group (pull)[1].
-
Restricted Rotation & Non-Equivalent Methyls : The delocalization of the nitrogen lone pair into the conjugated system imparts significant double-bond character to the C–N bond. This raises the rotational energy barrier, restricting free rotation at room temperature[2]. Consequently, the two N-methyl groups exist in magnetically non-equivalent environments (one cis to the alkene, one trans), appearing as two distinct singlets in the ¹H NMR spectrum[3].
-
Alkene Proton Disparity : The resonance structure places a partial negative charge on the α -carbon and a partial positive charge on the nitrogen. The increased electron density at the α -position strongly shields the α -proton, shifting it upfield (~5.10 ppm). Conversely, the β -proton is highly deshielded by the adjacent electron-deficient nitrogen, shifting it downfield (~7.50 ppm)[1].
Logical flow of enaminone electronic effects dictating NMR observables.
Quantitative Data & Spectral Assignments
The table below summarizes the expected ¹H NMR signals for the pure E-isomer, which represents the thermodynamic sink for this molecule.
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃, 298 K)
| Proton Environment | Predicted Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment |
| H- β | 7.50 | Doublet (d) | 1H | 12.5 | Alkene proton adjacent to nitrogen |
| H- α | 5.10 | Doublet (d) | 1H | 12.5 | Alkene proton adjacent to carbonyl |
| N-CH 3 (a) | 3.05 | Singlet (s) | 3H | - | Methyl group trans to alkene |
| N-CH 3 (b) | 2.85 | Singlet (s) | 3H | - | Methyl group cis to alkene |
| CH 2 | 2.40 | Quartet (q) | 2H | 7.5 | Ethyl methylene |
| CH 3 | 1.05 | Triplet (t) | 3H | 7.5 | Ethyl methyl |
Comparative Analysis: Benchtop vs. High-Field NMR
When monitoring the synthesis of this enaminone, scientists must balance the need for high resolution against the demand for rapid, at-line data.
Table 2: Performance Comparison for Enaminone Analysis
| Performance Metric | Benchtop NMR (60–80 MHz) | High-Field NMR (400+ MHz) | Impact on 1-(dimethylamino)pent-1-en-3-one Analysis |
| Resolution (Dispersion) | 60–80 Hz/ppm | 400+ Hz/ppm | Benchtop easily resolves the widely spaced α / β protons but may struggle to separate the two N-Me singlets if broadened by temperature. |
| Sensitivity (LOD) | ~10–50 mM | < 1 mM | High-field is mandatory for detecting trace Z-isomers or minor reaction impurities (<5%). |
| Throughput & Location | High / Fume hood (At-line) | Medium / Core Facility | Benchtop enables real-time reaction monitoring of enaminone formation without sample transit delays. |
| Operational Cost | Low (Cryogen-free) | High (Liquid He/N 2 required) | Benchtop offers a highly cost-effective solution for routine QA/QC of the isolated intermediate. |
Self-Validating Experimental Protocol
To ensure data integrity and trustworthiness, the following protocol incorporates internal validation checks at every stage.
Standardized self-validating workflow for the NMR analysis of enaminones.
Step-by-Step Methodology
-
Sample Preparation : Dissolve 15 mg of 1-(dimethylamino)pent-1-en-3-one in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Causality: A volume of 0.6 mL ensures the liquid level in a standard 5 mm NMR tube reaches ~4 cm. This is critical to prevent magnetic susceptibility distortions at the air-liquid interface from entering the active coil volume.
-
Validation Check: The solution must be completely clear. Particulate matter will cause magnetic field gradients, broadening the spectral lines.
-
-
Shimming & Tuning : Insert the sample and perform automated or manual shimming on the Z and Z2 gradients.
-
Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. For a 400 MHz system, the FWHM must be ≤ 1.0 Hz. If it exceeds this threshold, re-shim the instrument to prevent artificial merging of the N-methyl singlets.
-
-
Acquisition : Utilize a standard 1D ¹H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
-
Causality: Enaminone methyl protons can exhibit longer T1 relaxation times. A sufficient D1 ensures complete return to thermal equilibrium between scans, which is mandatory for accurate quantitative integration.
-
-
Processing & Analysis : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transform. Phase and baseline correct the spectrum.
-
Validation Check: The integration ratio of the ethyl CH 3 triplet (~1.05 ppm) to the CH 2 quartet (~2.40 ppm) must be exactly 3:2. Any deviation indicates incomplete relaxation (requiring an increased D1) or the presence of overlapping impurity signals. Furthermore, if the N-methyl peaks appear as a single broad hump instead of two distinct singlets, this indicates either a probe temperature fluctuation (>25°C) or trace acidic impurities catalyzing rapid C-N bond rotation[1].
-
References[1] Spectroscopic Analysis of Enaminone Isomers: A Technical Guide - Benchchem. Verify Source[2] Using NMR to observe the restricted rotation in amide bonds - Nanalysis. Verify Source[3] NMR determination of the rotational barrier in N,N-dimethylacetamide - ACS Publications. Verify Source
Sources
The Fundamental Role of the Base in the Michael Addition Mechanism
An In-Depth Comparative Guide to the Performance of Bases in Michael Addition Reactions
For the modern researcher, scientist, and drug development professional, the Michael addition is an indispensable tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1] This conjugate addition reaction's elegance lies in its simplicity and power, forming the backbone of countless syntheses of complex molecules and pharmaceutical agents.[2][3] The heart of this transformation, however, lies in the choice of base. The base is not merely an initiator; it is the critical determinant of yield, selectivity, and, in asymmetric variants, the stereochemical outcome of the reaction.
This guide provides an in-depth comparison of the performance of different classes of bases in the Michael addition. We will move beyond a simple catalog of reagents to explore the causality behind their efficacy, supported by mechanistic insights, comparative data, and actionable experimental protocols.
The Michael addition is the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[4] The reaction is initiated by a base, which deprotonates a pronucleophile (often a compound with acidic α-hydrogens, like a malonate or a ketone) to generate a stabilized carbanion, typically an enolate.[5][6] This enolate then attacks the β-carbon of the Michael acceptor. Subsequent protonation yields the final 1,5-dicarbonyl or related product.[5]
The entire process is a delicate equilibrium, and the base's role is multifaceted:
-
Proton Abstraction: The primary role is to generate the nucleophilic enolate. The base's strength (pKa) must be sufficient to deprotonate the Michael donor without causing unwanted side reactions.
-
Catalyst Turnover: In catalytic systems, the base (or its conjugate acid) must facilitate protonation of the intermediate enolate to regenerate the catalyst and release the product.
-
Stereochemical Control: In asymmetric catalysis, the base is often part of a chiral scaffold that orchestrates the facial selectivity of the nucleophilic attack.
Caption: General mechanism of a base-catalyzed Michael addition.
A Comparative Analysis of Base Performance
We can classify the bases used in Michael additions into three major categories: classical inorganic bases, neutral organic bases, and chiral organocatalysts. More recently, Lewis acid co-catalysis has emerged as a powerful complementary strategy.
Classical Inorganic Bases
These are the traditional workhorses of the Michael addition, valued for their low cost and high basicity.
-
Examples: Sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), potassium carbonate (K₂CO₃), sodium hydride (NaH).[1][7]
-
Mechanism of Action: These strong bases effect a stoichiometric deprotonation of the Michael donor to generate a "hard" enolate.[4] The reaction is often driven to completion by the irreversible formation of the enolate.
-
Performance Insights:
-
Strengths: Highly effective for donors with relatively high pKa values. Reactions are often fast and high-yielding for simple substrates. t-BuOK, for instance, is highly effective for promoting aza-Michael additions with poor nucleophiles like amides under solvent-free conditions.[8]
-
Weaknesses: These bases offer virtually no stereocontrol, resulting in racemic or diastereomeric mixtures. The harsh conditions can lead to side reactions, such as polymerization or aldol condensations. Their poor solubility in many organic solvents can also be a limitation.
-
-
Causality: The lack of a defined, rigid coordination sphere around the metal cation and the high reactivity of the enolate prevent any organized transition state, leading to poor stereoselectivity.
Table 1: Performance of Classical Bases in the Addition of Diethyl Malonate to Chalcone
| Base | Solvent | Time (h) | Yield (%) | Reference |
| NaOEt | Ethanol | 4 | ~90% | Representative |
| t-BuOK | THF | 2 | >95% | [8] |
| K₂CO₃ | DMF | 12 | ~85% | [9] |
Note: Yields are representative and can vary significantly with specific substrate and conditions.
Neutral Organic Bases
These bases offer a milder alternative to their inorganic counterparts, often enabling catalytic transformations.
-
Examples: Triethylamine (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-Diazabicyclo[2.2.2]octane (DABCO).[1][7]
-
Mechanism of Action: They function as Brønsted bases, reversibly deprotonating the Michael donor. DBU is a particularly strong, non-nucleophilic base widely used for this purpose.[7]
-
Performance Insights:
-
Strengths: Greater solubility in organic solvents and milder reaction conditions reduce side reactions. Often usable in catalytic amounts.
-
Weaknesses: Like inorganic bases, they do not provide a solution for enantioselectivity. Weaker bases like Et₃N may not be effective for less acidic Michael donors.
-
-
Causality: While they offer better process control, these bases are achiral and do not create a structured chiral environment necessary to influence the stereochemical outcome.
Chiral Organocatalysts: The Advent of Asymmetric Control
The development of organocatalysis revolutionized the Michael addition, providing a direct route to enantioenriched products. These catalysts operate through distinct activation modes.
A. Enamine Catalysis (e.g., Proline and its Derivatives)
-
Mechanism of Action: A chiral secondary amine, such as L-proline, reacts with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine attacks the Michael acceptor. The catalyst's chiral backbone directs the attack to one face of the acceptor, and subsequent hydrolysis releases the product and regenerates the catalyst.[10][11]
Caption: Simplified catalytic cycle for a proline-catalyzed Michael addition.
B. Brønsted Base / Hydrogen-Bonding Catalysis (e.g., Thiourea Derivatives)
-
Mechanism of Action: These are bifunctional catalysts. A Brønsted basic site (e.g., an amine) deprotonates the Michael donor, while one or more hydrogen-bond donor sites (the thiourea N-H groups) activate the Michael acceptor by binding to its carbonyl oxygen or nitro group.[12][13] This dual activation pre-organizes the reactants in a chiral transition state, leading to high stereoselectivity.
Caption: Dual activation model for a bifunctional thiourea catalyst.
-
Performance Insights:
-
Organocatalysts routinely achieve excellent yields (>90%) with high diastereoselectivity (>95:5) and enantioselectivity (>90% ee).[10]
-
The choice of catalyst is crucial and substrate-dependent. Proline-type catalysts are excellent for the addition of ketones and aldehydes, while thiourea catalysts are exceptionally effective for nitroalkane and malonate additions to nitroalkenes and enones.[12][14]
-
Table 2: Comparative Performance of Organocatalysts in the Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) | Reference |
| L-Proline | DMSO | 96 | 95 | 95:5 | 20 | [10] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | CH₂Cl₂ | 24 | 99 | >99:1 | 99 | [10] |
| Takemoto's Thiourea Catalyst | Toluene | 48 | 98 | 94:6 | 95 | [14] |
Lewis Acid Co-Catalysis
Lewis acids are not bases, but they are frequently used in conjunction with bases to enhance reactivity and control selectivity.
-
Examples: Sc(OTf)₃, Zn(OTf)₂, Cu(OTf)₂-BOX complexes.[15]
-
Mechanism of Action: The Lewis acid coordinates to the Michael acceptor (e.g., the carbonyl oxygen), increasing its electrophilicity.[15][16] This activation allows for the use of weaker, "softer" nucleophiles, such as silyl enol ethers (in the Mukaiyama-Michael addition), or enables reactions that are sluggish under purely base-catalyzed conditions.[4]
-
Performance Insights:
-
Chiral Lewis acids are powerful tools for asymmetric Michael additions, offering an alternative to organocatalysis.[17][18] For example, Sc(OTf)₃ combined with a chiral Pybox ligand has been shown to catalyze the addition of silyloxypyrroles with good yield and high enantioselectivity (up to 82% ee).[15]
-
The choice of Lewis acid is critical; a screen of various metal triflates showed that Sc(OTf)₃ was most effective, while others like Mg(OTf)₂ or Cu(OTf)₂ gave no product.[15]
-
Experimental Protocols: From Classical to Asymmetric Synthesis
The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates.
Protocol 1: Classical Michael Addition using an Inorganic Base
Reaction: Addition of 1,3-Cyclopentanedione to β-Nitrostyrene (Solvent-Free)
This environmentally benign protocol is adapted from a solvent-free grinding method.[2]
Materials:
-
1,3-Cyclopentanedione (1.0 mmol, 1.0 equiv.)
-
β-Nitrostyrene (1.0 mmol, 1.0 equiv.)
-
Mortar and pestle
Procedure:
-
Place 1,3-cyclopentanedione and the β-nitrostyrene into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature. The reaction progress can often be monitored by a change in the physical state (e.g., solidification).
-
Continue grinding for the specified time (typically 10-20 minutes).
-
Upon completion, the solid product can be directly collected. If necessary, recrystallize from a suitable solvent (e.g., ethanol) for purification.
Protocol 2: Asymmetric Organocatalyzed Michael Addition
Reaction: Addition of Cyclohexanone to trans-β-Nitrostyrene using a Chiral Thiourea Catalyst
This protocol is representative of a highly enantioselective transformation.[12]
Materials:
-
Chiral bifunctional thiourea catalyst (e.g., (R,R)-Takemoto catalyst) (0.02 mmol, 10 mol%)
-
trans-β-Nitrostyrene (0.2 mmol, 1.0 equiv.)
-
Cyclohexanone (2.0 mmol, 10.0 equiv.)
-
Toluene, anhydrous (0.5 mL)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry vial under an inert atmosphere, add the thiourea catalyst, trans-β-nitrostyrene, and anhydrous toluene.
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.
-
Add cyclohexanone to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 24-48 hours), monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR) and determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Perspectives
The choice of base is a pivotal decision in the design of any Michael addition reaction. While classical inorganic and organic bases remain effective for simple transformations, the field has been unequivocally driven forward by the development of sophisticated chiral organocatalysts and Lewis acid systems. These catalysts provide unparalleled control over stereochemistry, enabling the efficient synthesis of complex chiral molecules.
Future developments will likely focus on enhancing the sustainability of these reactions. This includes the design of catalysts that operate at lower loadings, the use of greener solvents like water, and the exploration of novel activation methods such as mechanochemistry, which can promote reactions under solvent-free conditions with weak, eco-friendly bases.[9][13][19] For the drug development professional, these advancements will continue to expand the toolbox for creating the next generation of therapeutics with precision and efficiency.
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LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2 . (2007). HETEROCYCLES, 71(2), 359-373. [Link]
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Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters . (2020). Organic Letters, 22(12), 4763-4768. [Link]
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Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes . (2022). Organic & Biomolecular Chemistry, 20(39), 7687-7704. [Link]
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Conjugate Addition Reactions . (2012). Science of Synthesis: Water in Organic Synthesis, 1, 461-512. [Link]
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Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines . (2012). Beilstein Journal of Organic Chemistry, 8, 1698-1723. [Link]
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Michael addition reaction and its examples . (2023). Advances in Engineering Innovation. [Link]
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Mechanistic studies of aza-Robinson annulation vs. traditional Robinson
A Comparative Guide to Solvents in Enaminone Synthesis: Optimizing Reaction Efficiency and Green Chemistry Profiles
Abstract
Enaminones are indispensable building blocks in modern organic synthesis, serving as versatile intermediates for a vast array of heterocyclic compounds and pharmaceuticals.[1][2][3] Their synthesis, most commonly achieved through the condensation of β-dicarbonyl compounds with primary or secondary amines, is profoundly influenced by the choice of solvent.[4] This guide provides a comprehensive comparative analysis of various solvents for enaminone synthesis, delving into their effects on reaction kinetics, product yields, and mechanistic pathways. We will explore a spectrum of options, from conventional organic solvents to greener alternatives and solvent-free conditions, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic strategies. Experimental data is presented to support these comparisons, alongside detailed protocols and mechanistic diagrams to elucidate the underlying principles.
The Crucial Role of the Solvent in Enaminone Formation
The synthesis of enaminones is a condensation reaction that proceeds through a hemiaminal intermediate, followed by a dehydration step to yield the final conjugated system.[4] The solvent plays a multifaceted role in this transformation, influencing several key aspects of the reaction:
-
Reactant and Intermediate Solubility: Ensuring that the β-dicarbonyl compound and the amine are in the same phase is fundamental for the reaction to proceed. The solvent must also effectively solvate the charged intermediates formed during the reaction.
-
Keto-Enol Tautomerism: 1,3-dicarbonyl compounds exist in equilibrium between their keto and enol forms.[4] The solvent can influence this equilibrium, which in turn affects the reactivity of the dicarbonyl compound.[4]
-
Proton Transfer: The formation and breakdown of the hemiaminal intermediate involve proton transfer steps, which can be mediated by the solvent.[4] Protic solvents, in particular, can facilitate these transfers.
-
Dehydration Step: The final step of the reaction is the elimination of a water molecule. The solvent can influence the rate of this dehydration step. In some cases, azeotropic removal of water using a suitable solvent is employed to drive the reaction to completion.[5]
Mechanistic Overview of Enaminone Synthesis
The generally accepted mechanism for enaminone formation from a 1,3-dicarbonyl compound and an amine involves the following key steps:
-
Nucleophilic Attack: The amine acts as a nucleophile and attacks one of the carbonyl carbons of the β-dicarbonyl compound.[4]
-
Hemiaminal Formation: This initial attack leads to the formation of a hemiaminal (or carbinolamine) intermediate.[4]
-
Dehydration: The hemiaminal then undergoes dehydration to form the stable enaminone product.[4]
The following diagram illustrates this fundamental reaction pathway.
Caption: General reaction mechanism for enaminone synthesis.
Comparative Analysis of Solvents
The choice of solvent can dramatically impact the efficiency of enaminone synthesis. Below is a comparative analysis of commonly used solvents and solvent-free conditions, with supporting data summarized in Table 1.
Protic Solvents: Alcohols and Water
Protic solvents, such as methanol and ethanol, are frequently employed in enaminone synthesis. They are effective at solvating the reactants and can participate in proton transfer steps, potentially accelerating the reaction.
-
Methanol and Ethanol: These are often considered the best solvents in terms of yield.[1][2] They offer good solubility for a wide range of substrates and are relatively inexpensive.
-
Water: As a green and readily available solvent, water is an attractive option.[6] Successful enaminone synthesis in water has been reported, often proceeding at room temperature without the need for an acid catalyst.[6] However, the low solubility of some organic reactants in water can be a limitation.[6]
Aprotic Solvents
Aprotic solvents, such as acetonitrile, chloroform, and tetrahydrofuran (THF), are also used, though their performance can be more substrate-dependent.
-
Acetonitrile: This polar aprotic solvent can be effective, particularly when a catalyst is employed.
-
Dichloromethane (DCM): While a common laboratory solvent, its use in enaminone synthesis can sometimes lead to sluggish reactions.[7]
-
Toluene: Often used in reactions where azeotropic removal of water is desired to drive the equilibrium towards the product.
Solvent-Free Conditions
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry.[2][5][8] These reactions are typically conducted by heating a mixture of the reactants, often in the presence of a catalyst.
-
Advantages: The primary benefits include reduced waste, lower cost, and often significantly shorter reaction times with improved yields compared to solution-phase synthesis.[1][2]
-
Catalysis: A variety of catalysts, such as PPA-SiO2, silica sulfuric acid, and various metal salts, have been shown to be highly effective under solvent-free conditions.[1][5][9][10]
Data Summary
The following table presents a summary of experimental data comparing different solvents for the synthesis of a model enaminone.
| Solvent/Condition | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ethanol | None | Reflux | 120 | 30 | [1][2] |
| Methanol | PPA-SiO2 | Reflux | 60 | 85 | [1] |
| Ethanol | PPA-SiO2 | Reflux | 50 | 86 | [1] |
| Water | PPA-SiO2 | Reflux | 90 | 65 | [1] |
| Acetonitrile | PPA-SiO2 | Reflux | 80 | 72 | [1] |
| Chloroform | PPA-SiO2 | Reflux | 100 | 60 | [1] |
| THF | PPA-SiO2 | Reflux | 100 | 55 | [1] |
| Solvent-Free | PPA-SiO2 | 70 | 40 | 88 | [1][2] |
| Dichloromethane | [(PPh3)AuCl]/AgOTf | Room Temp | - | Sluggish | [7] |
| Solvent-Free | [(PPh3)AuCl]/AgOTf | Room Temp | - | 98 | [7] |
Table 1. Comparative study of solvents and solvent-free conditions for enaminone synthesis.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key experimental workflows are provided below.
Protocol 1: Synthesis of a β-enaminone in Ethanol
This protocol describes a conventional approach using a protic solvent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-dicarbonyl compound (1 mmol) and the primary amine (1 mmol) in ethanol (10 mL).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
Protocol 2: Solvent-Free Synthesis of a β-enaminone using a Heterogeneous Catalyst
This protocol exemplifies a green chemistry approach.
-
Reaction Setup: In a glass reaction tube, thoroughly mix the β-dicarbonyl compound (1 mmol), the primary amine (1 mmol), and the heterogeneous catalyst (e.g., PPA-SiO2, 110 mg/mmol).[1]
-
Reaction: Heat the reaction mixture in an oil bath at 70-80 °C.[1] Monitor the reaction progress by TLC.
-
Workup: Upon completion, add ethyl acetate (5 mL) to the reaction mixture to dissolve the product.
-
Isolation: Separate the catalyst by filtration. Wash the catalyst with ethyl acetate. The filtrate contains the product.
-
Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude product. Further purification can be achieved by recrystallization.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for enaminone synthesis, highlighting the key decision points regarding solvent selection.
Caption: Experimental workflow for enaminone synthesis.
Conclusion and Future Outlook
The selection of a solvent is a critical parameter in the synthesis of enaminones, with a profound impact on reaction efficiency, cost, and environmental footprint. While traditional protic solvents like ethanol and methanol remain effective, the data clearly demonstrates the significant advantages of solvent-free conditions, particularly when coupled with a suitable catalyst. These methods often provide higher yields in shorter reaction times and align with the principles of green chemistry.
For researchers and professionals in drug development, the ability to optimize enaminone synthesis is paramount. The choice between a conventional solvent-based approach and a greener, solvent-free method will depend on factors such as substrate scope, scalability, and available equipment. However, the trend towards more sustainable and efficient chemical processes strongly favors the continued exploration and adoption of solvent-free methodologies. Future research will likely focus on the development of even more active and recyclable catalysts for solvent-free enaminone synthesis, further expanding the utility of this important class of compounds.
References
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Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC. Available at: [Link]
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Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Efficient PPA-SiO 2 -catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Available at: [Link]
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General Method for the Synthesis of Enaminones via Nickel Photocatalysis - Beilstein Archives. Available at: [Link]
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A Green Solventless Protocol for the Synthesis of β-Enaminones and β-Enamino Esters Using Silica Sulfuric Acid as a Highly E - Semantic Scholar. Available at: [Link]
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An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions. Available at: [Link]
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A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst - ResearchGate. Available at: [Link]
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An Easy Synthesis of Enaminones in Water as Solvent - Organic Chemistry Portal. Available at: [Link]
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Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Available at: [Link]
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Green synthesis of new lawsone enaminones and their Z/E(C [[double bond, length as m-dash]] C)-isomerization induced by organic solvent - RSC Publishing. Available at: [Link]
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-
RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES Al-Shimaa Badran,a Najla A. Alshaye,b Zeinab Hussain,a* Aya Ahmed,a and Magdy A. Ib - LOCKSS: Serve Content. Available at: [Link]
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Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - MDPI. Available at: [Link]
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-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available at: [Link]
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Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons - PMC. Available at: [Link]
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Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC. Available at: [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 1-Penten-3-one, 1-(dimethylamino)-
Welcome to a comprehensive guide on the safe and compliant disposal of 1-Penten-3-one, 1-(dimethylamino)-. In modern research and development, our responsibility extends beyond discovery and innovation to include the entire lifecycle of the chemicals we use. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This document provides a procedural framework grounded in established safety protocols to ensure that this compound is managed responsibly from the moment it is deemed waste to its final disposition.
Hazard Assessment: Understanding the Compound
Before any disposal procedure can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 1-Penten-3-one, 1-(dimethylamino)- is not readily found, we can infer its likely hazardous properties based on its functional groups—an α,β-unsaturated ketone and a tertiary amine—and data from structurally similar compounds.
-
α,β-Unsaturated Ketone: This functional group is often associated with reactivity and potential toxicity. Compounds like ethyl vinyl ketone (1-Penten-3-one) are classified as highly flammable liquids and vapors.[1]
-
Tertiary Amine: Amines can be corrosive and irritants to the skin and eyes.[2]
Based on this analysis, 1-Penten-3-one, 1-(dimethylamino)- should be handled as a flammable and potentially toxic and corrosive hazardous waste . This initial characterization is the cornerstone of a safe disposal plan. Every laboratory is required by the Occupational Safety and Health Administration (OSHA) to maintain a written Chemical Hygiene Plan (CHP) that outlines procedures for handling such hazardous materials.[3][4]
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This act establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[5]
Your laboratory's status as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) will determine specific accumulation time limits and documentation requirements.[6] Regardless of status, the core principles of proper waste identification, segregation, and disposal remain universal.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing risk and ensuring compliance.
Step 1: Waste Characterization and Collection
At the point of generation, declare the material as waste. It must be immediately determined to be hazardous based on its known properties.[7]
-
Action: Collect waste 1-Penten-3-one, 1-(dimethylamino)-, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated, compatible waste container.
-
Causality: Never dispose of this chemical down the drain or in regular trash.[8][9] Its potential flammability and toxicity pose risks to plumbing infrastructure, wastewater treatment facilities, and the environment.
Step 2: Personal Protective Equipment (PPE)
Given the inferred hazards, robust PPE is non-negotiable. The goal is to prevent all routes of exposure.
-
Action: At a minimum, wear the following when handling the waste:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A flame-resistant lab coat.
-
-
Causality: This combination protects against skin/eye contact and potential splashes. All handling of the open waste container should occur within a certified chemical fume hood to mitigate inhalation risks.[4]
Step 3: Containerization and Labeling
Proper containment and communication are critical for safety.
-
Action:
-
Select a container made of a material compatible with the chemical (e.g., borosilicate glass or a suitable polymer).
-
The container must have a secure, tightly-sealing lid.[10]
-
Affix an official "Hazardous Waste" label.[11]
-
Clearly write the full chemical name: "1-Penten-3-one, 1-(dimethylamino)-" and list all other components in the container.
-
Indicate the relevant hazards (e.g., Flammable, Toxic, Corrosive).[11]
-
-
Causality: A properly sealed and labeled container prevents accidental spills or reactions and clearly communicates the danger to everyone in the laboratory and to the ultimate waste handlers. The EPA requires that each waste label contains the words “hazardous waste,” the identity of the waste, and an indication of the hazard.[11]
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
Chemical waste must be stored safely pending pickup by trained personnel.
-
Action:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[11]
-
Ensure the SAA is away from heat sources, open flames, and direct sunlight.[8]
-
Store this waste in a secondary containment bin, preferably within a flammable storage cabinet.
-
Crucially, segregate this waste from incompatible materials , especially strong oxidizing agents and strong acids, to prevent violent reactions.[12]
-
-
Causality: Segregation prevents dangerous chemical reactions. Storing flammable liquids in an appropriate cabinet minimizes the risk of fire. Secondary containment ensures that any potential leak from the primary container is captured.
Step 5: Final Disposal Coordination
The final step is the transfer of waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Action: Follow your institution's specific procedures for waste pickup. Do not move the waste to a central accumulation area unless you are specifically trained and authorized to do so.
-
Causality: Final disposal must be handled by professionals who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration or another appropriate treatment method.[6] This ensures compliance with all local, state, and federal regulations.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is vital.
-
Alert Personnel: Immediately notify colleagues in the area.
-
Isolate the Area: Secure the location of the spill.
-
Evacuate if Necessary: If the spill is large, produces significant vapors, or you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Consult the SDS/CHP: Refer to your Chemical Hygiene Plan for specific spill cleanup procedures.
-
Cleanup (if safe to do so): For small, manageable spills, use a spill kit containing appropriate absorbents. Wear full PPE. Since the material is flammable, remove all ignition sources and use non-sparking tools for cleanup.[1]
-
Dispose of Cleanup Debris: All materials used for cleanup (absorbents, gloves, etc.) must be collected in a hazardous waste container and disposed of following the protocol outlined above.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Inferred Flammable, Toxic, and Corrosive properties.[1][2] |
| PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents skin, eye, and clothing contact. |
| Handling Location | Chemical Fume Hood | Minimizes inhalation exposure.[4] |
| Container | Compatible, tightly-sealed container | Prevents leaks and vapor release.[10] |
| Labeling | "Hazardous Waste" + Chemical Name + Hazards | Ensures clear communication and regulatory compliance.[11] |
| Storage (SAA) | Flammable Cabinet, Secondary Containment | Fire safety and spill prevention.[8][11] |
| Segregation | Away from oxidizers and strong acids | Prevents dangerous chemical reactions.[12] |
| Final Disposal | Via Institutional EHS / Licensed Contractor | Ensures compliance with EPA "cradle-to-grave" regulations. |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 1-Penten-3-one, 1-(dimethylamino)-.
References
- OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S. Department of Labor.
- OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.
- Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- A-C-T. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
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- ChemicalBook. (2026, March 22). 1-(DIMETHYLAMINO)-4-PHENOXY-1-PENTEN-3-ONE - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 1-Dimethylamino-2-methylpentan-3-one Safety Data Sheet.
- EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- TCI Chemicals. (2024, December 5). 1-Penten-3-yl Acetate SAFETY DATA SHEET.
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Personal protective equipment for handling 1-Penten-3-one, 1-(dimethylamino)-
Comprehensive Safety Guide for Handling 1-Penten-3-one, 1-(dimethylamino)-
Core Hazard Analysis: Understanding the Reactivity
1-Penten-3-one, 1-(dimethylamino)- belongs to a class of compounds known as α,β-unsaturated ketones.[2] The defining feature of these molecules is the conjugation of a carbon-carbon double bond with a carbonyl group. This arrangement creates an electrophilic center at the β-carbon, making the compound susceptible to nucleophilic attack, a reaction known as a Michael-type addition.[2][3]
This inherent reactivity is the foundation of their utility in synthesis but also the source of their primary hazards.[3] Such compounds can readily react with biological macromolecules like proteins and DNA, which can lead to skin irritation, sensitization, and other toxic effects.[3][4] Furthermore, many structurally similar, low-molecular-weight ketones and enones are classified as flammable liquids, posing a significant fire risk.[5][6][7][8][9]
Key Hazards Summary:
-
Flammability: Assumed to be a flammable liquid and vapor, based on related chemical structures.[5][8] Vapors may form explosive mixtures with air.[6][10]
-
Skin and Eye Contact: Expected to be a skin and eye irritant.[11][12][13] Prolonged contact may cause significant irritation or damage.
-
Inhalation: Vapors or aerosols may cause respiratory tract irritation.[9][11]
-
Reactivity: As a Michael acceptor, it is a reactive electrophile with potential for broad biological activity.[2][3]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to establish a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE.
| Area of Protection | Required Equipment | Rationale and Specifications |
| Eye & Face Protection | Chemical Safety Goggles with Side Shields | Provides a seal around the eyes to protect against splashes and vapors. Must conform to EN 166 (EU) or be NIOSH (US) approved.[5][6] Standard safety glasses are insufficient. |
| Skin & Body Protection | Flame-Resistant Laboratory Coat | Protects against splashes and provides a layer of protection in case of a flash fire.[5] |
| Chemical-Resistant Gloves | Wear impervious gloves.[5][14] The specific material (e.g., nitrile, neoprene) should be selected based on the manufacturer's compatibility data for ketones and amines. Always inspect gloves for tears or holes before use and practice proper removal technique to avoid skin contamination. | |
| Full-Length Pants and Closed-Toe Shoes | Standard laboratory attire to ensure no skin is exposed. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when working outside of a certified chemical fume hood, if ventilation is inadequate, or if aerosols are generated.[6][12] An organic vapor filter (Type A, Brown) is recommended.[6] |
Standard Operating Procedure: From Receipt to Disposal
Adherence to a systematic workflow is critical for minimizing exposure risk. The following procedure outlines the key steps for safely handling 1-Penten-3-one, 1-(dimethylamino)-.
Workflow Diagram
Caption: Safe handling workflow for 1-Penten-3-one, 1-(dimethylamino)-.
Step-by-Step Protocol
-
Preparation:
-
Always handle this chemical within a certified chemical fume hood to control vapor exposure.[13]
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[12][14]
-
Remove all potential ignition sources from the work area, including hot plates, open flames, and spark-producing equipment.[5][6][7]
-
Use glassware and equipment that are clean, dry, and free of contaminants.
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[5][6][7][9]
-
-
Chemical Handling:
-
Post-Handling:
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
Spill Response
-
Evacuate & Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area.
-
Control Vapors & Ignition Sources: Remove all ignition sources.[5][7][12] Ensure ventilation is adequate, but do not create sparks.
-
Don PPE: Wear full protective equipment, including respiratory protection if necessary.[5][14]
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7][9][12][15]
-
Collection: Use non-sparking tools to carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][12]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the container and all contaminated materials as hazardous waste in accordance with institutional and local regulations.[5]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[5][11][15] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][15]
-
Skin Contact: Immediately remove all contaminated clothing.[5][7] Flush the affected skin with copious amounts of water for at least 15 minutes.[12][15] Seek medical attention.[5][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12][15] Remove contact lenses if present and easy to do.[11][15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Storage and Waste Disposal
Storage Conditions
-
Store the container tightly closed in a dry, cool, and well-ventilated area.[5][6][15]
-
The storage location should be a designated flammables area, away from heat, sparks, open flames, and direct sunlight.[6][9]
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[6][9]
Waste Disposal Plan
-
All waste, including unused product, absorbent materials from spills, and contaminated disposable PPE, must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all applicable federal, state, and local environmental regulations.[5][6][7][11][15] Do not dispose of down the drain or with general trash.[14]
References
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4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one Material Safety Data Sheet. Cole-Parmer. [Link]
-
Ditrimethylolpropanetetraacrylate Safety Data Sheet. Covestro Solution Center. [Link]
-
α,β-Unsaturated carbonyl compound. Wikipedia. [Link]
-
1-Penten-3-ol Safety Data Sheet. Synerzine. [Link]
-
1-Penten-3-one, 1-(dimethylamino)-. PubChem, National Institutes of Health. [Link]
-
1-(Dimethylamino)pentan-3-one. PubChem, National Institutes of Health. [Link]
-
Inhalation toxicity studies of the alpha,beta-unsaturated ketones. PubMed, National Institutes of Health. [Link]
-
3-Pentanone, 1-(dimethylamino)-4-methyl. Organic Syntheses Procedure. [Link]
-
Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. PubMed, National Institutes of Health. [Link]
-
(1E)-1-[4-(Dimethylamino)phenyl]pent-1-en-3-one. ResearchGate. [Link]
-
C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]
-
Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology. [Link]
-
Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. MDPI. [Link]
-
3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one - Hazard. U.S. Environmental Protection Agency. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
